molecular formula C10H10N2O5S B164218 NSC 245214 CAS No. 31554-45-7

NSC 245214

货号: B164218
CAS 编号: 31554-45-7
分子量: 270.26 g/mol
InChI 键: UBMFAMUMOFXLPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NSC 245214 is a dinitrothiophene derivative.>This compound is a thienyl cycloalkanone that is part of the US National Cancer Institute small molecule repository. The biological activity of this compound has not been reported.

属性

IUPAC Name

2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFAMUMOFXLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311782
Record name 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31554-45-7
Record name NSC245214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 245214, also identified by its CAS number 31554-45-7, is a dinitrothiophene derivative with the chemical name 2-(3,5-dinitro-2-thienyl)-cyclohexanone.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound. While its biological activity is not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its potential applications.

Chemical Properties

This compound is a small molecule characterized by a cyclohexanone (B45756) ring linked to a dinitro-substituted thiophene (B33073) ring. Its core chemical attributes are summarized in the table below.

PropertyValueSource
Chemical Name 2-(3,5-dinitro-2-thienyl)-cyclohexanone[1]
NSC Number 245214[1]
CAS Number 31554-45-7[1][2]
Molecular Formula C10H10N2O5S[1][2]
Molecular Weight 270.26 g/mol [1][2]
Synonyms NSC-245214, 2-(3,5-dinitro-2-thienyl)-cyclohexanone[1]

Experimental Protocols

Chemical Synthesis

A foundational method for the synthesis of related dinitrothiophene derivatives has been described in the scientific literature. The synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone can be inferred from the reaction of enamines of cyclic ketones with 2-chloro-3,5-dinitrothiophene.

Workflow for the Synthesis of this compound:

cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Cyclohexanone Cyclohexanone Enamine 1-(Cyclohex-1-en-1-yl)morpholine (Enamine) Cyclohexanone->Enamine + Morpholine (Acid Catalyst, Heat) Morpholine Morpholine Dinitrothiophene 2-Chloro-3,5-dinitrothiophene NSC245214 This compound (2-(3,5-dinitro-2-thienyl)-cyclohexanone) Enamine->NSC245214 + 2-Chloro-3,5-dinitrothiophene (Nucleophilic Substitution)

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Methodology (Based on related syntheses):

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as morpholine, in the presence of an acid catalyst with azeotropic removal of water to form the corresponding enamine, 1-(cyclohex-1-en-1-yl)morpholine.

  • Nucleophilic Substitution: The formed enamine is then reacted with 2-chloro-3,5-dinitrothiophene. The electron-rich enamine acts as a nucleophile, attacking the electron-deficient thiophene ring and displacing the chloride.

  • Hydrolysis: The resulting intermediate is hydrolyzed, typically with an aqueous acid workup, to yield the final product, 2-(3,5-dinitro-2-thienyl)-cyclohexanone (this compound).

Note: This is a generalized protocol based on known reactions of similar compounds. Specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized.

Biological Activity

Currently, there is limited publicly available information regarding the biological activity of this compound. It is cataloged as a biochemical reagent and is part of the small molecule repository of the US National Cancer Institute.[3] The lack of extensive biological data presents an opportunity for researchers to investigate its potential pharmacological effects.

Signaling Pathways and Logical Relationships

Due to the scarcity of biological data for this compound, no established signaling pathways involving this compound have been elucidated. The following diagram illustrates the current logical relationship concerning the state of knowledge for this compound.

cluster_known Established Information cluster_unknown Areas for Investigation Chemical_Properties Chemical Properties (Structure, Formula, MW) Synthesis_Protocol Putative Synthesis Protocol Biological_Activity Biological Activity (e.g., Cytotoxicity, Enzyme Inhibition) Signaling_Pathways Signaling Pathway Modulation Biological_Activity->Signaling_Pathways Mechanism_of_Action Mechanism of Action Signaling_Pathways->Mechanism_of_Action

Figure 2: Knowledge map for this compound, highlighting areas for future research.

Conclusion

This compound is a well-characterized chemical entity with a defined structure and synthesis route. However, its biological profile remains largely unexplored. This technical guide provides the foundational chemical information necessary for researchers to embark on studies to elucidate its biological activities and potential as a pharmacological tool or therapeutic lead. Further investigation into its effects on various cellular models and biological systems is warranted to uncover its mechanism of action and potential applications in drug discovery and development.

References

An In-depth Technical Guide to NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 245214 is a chemical compound identified as 2-(3,5-dinitro-2-thienyl)-cyclohexanone. Despite its availability as a biochemical reagent, publicly accessible scientific literature lacks in-depth studies on its biological activity, mechanism of action, and specific signaling pathways. This guide provides a comprehensive summary of the available structural and chemical data for this compound. Due to the limited research, this document will focus on the definitive identification and chemical properties of the compound, while also highlighting the current knowledge gap regarding its biological function.

Chemical Structure and Identification

Initial investigations into the structure of this compound revealed conflicting information across various databases. Through systematic verification, the correct chemical identity has been definitively established.

Confirmed Structure: 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Table 1: Compound Identification

IdentifierValueSource
NSC Number 245214N/A
CAS Number 31554-45-7[1]
Molecular Formula C₁₀H₁₀N₂O₅S[1][2]
Synonyms 2-(3,5-dinitro-2-thienyl)-cyclohexanone[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 270.26 g/mol [2]
Appearance Crystalline solid

Biological Activity and Mechanism of Action

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity or mechanism of action of this compound. It is broadly classified as a "biochemical reagent" or a "dinitrothiophene derivative" by commercial suppliers.[1][2] This classification suggests its use in laboratory research, but no peer-reviewed studies detailing its application, efficacy, or cellular targets were identified.

The absence of published research on this compound means that there is no data available to describe its effects on signaling pathways, nor are there established experimental protocols for its use in biological systems.

Experimental Protocols

A thorough review of scientific literature revealed no published studies that provide detailed experimental protocols for the use of this compound in biological assays or in vivo models. While the compound is available for research purposes, its specific applications and the methodologies for its use have not been documented in accessible scientific literature.

Visualization of the Identification Workflow

Given the lack of data on signaling pathways, a diagram illustrating the workflow to definitively identify the structure of this compound is provided below. This highlights the critical initial step in the analysis of any research compound.

NSC_245214_Identification_Workflow cluster_0 Initial Investigation cluster_1 Verification Process cluster_2 Confirmed Identity Initial_Query Initial Query: 'this compound structure' Conflicting_Data Conflicting Structural Data (Multiple sources with different molecules) Initial_Query->Conflicting_Data Leads to Cross_Referencing Cross-Referencing: NSC Number vs. CAS Number Conflicting_Data->Cross_Referencing Requires Database_Search Targeted Database Search: 'CAS 31554-45-7' Cross_Referencing->Database_Search Informs Confirmed_Structure Confirmed Structure: 2-(3,5-dinitro-2-thienyl)-cyclohexanone Database_Search->Confirmed_Structure Yields

Workflow for the structural identification of this compound.

Conclusion

This compound is chemically defined as 2-(3,5-dinitro-2-thienyl)-cyclohexanone. While this compound is available to the research community, there is a significant lack of published data on its biological effects. This guide consolidates the available structural information to serve as a foundational reference. Further research is required to elucidate the biological activity, mechanism of action, and potential therapeutic applications of this compound. Professionals in drug development and research are encouraged to consider this compound as a novel chemical entity that warrants primary investigation to uncover its biological function.

References

Unraveling the Enigma of NSC 245214: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action for the compound NSC 245214 remains largely uncharacterized in the public domain. This technical guide consolidates the limited available information and outlines a prospective path for future research for scientists, researchers, and drug development professionals interested in this molecule.

Chemical and Physical Properties

While extensive biological data is lacking, some basic chemical information for this compound has been identified.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₅S
CAS Number 31554-45-7

This data is compiled from publicly accessible chemical supplier databases.

Prospective Research and Methodological Considerations

Given the absence of specific data for this compound, this guide proposes a hypothetical experimental workflow for its initial characterization. This workflow is based on standard preclinical drug discovery protocols.

Experimental Workflow for Characterizing this compound

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Preclinical Validation Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Validate Target Cell-Based Assays Cell-Based Assays Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Assays->Signaling Pathway Analysis Identify Affected Pathways Biochemical Assays->Cell-Based Assays Confirm Cellular Activity Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Proteomic Analysis Proteomic Analysis Signaling Pathway Analysis->Proteomic Analysis In Vivo Efficacy Models In Vivo Efficacy Models Signaling Pathway Analysis->In Vivo Efficacy Models Test Therapeutic Hypothesis Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy Models->Pharmacokinetic Studies Toxicology Assessment Toxicology Assessment In Vivo Efficacy Models->Toxicology Assessment

Caption: A proposed experimental workflow for the systematic investigation of this compound's mechanism of action.

Potential Signaling Pathways for Investigation

Based on the general landscape of drug discovery, several key signaling pathways are often implicated in the mechanisms of action of novel compounds. Should this compound exhibit activity in initial screens (e.g., anticancer, anti-inflammatory), the following pathways would be logical starting points for investigation.

cluster_0 Potential Target Pathways NSC_245214 This compound MAPK_Pathway MAPK/ERK Pathway NSC_245214->MAPK_Pathway PI3K_Pathway PI3K/Akt/mTOR Pathway NSC_245214->PI3K_Pathway NFkB_Pathway NF-κB Pathway NSC_245214->NFkB_Pathway JAK_STAT_Pathway JAK/STAT Pathway NSC_245214->JAK_STAT_Pathway

Caption: Key cellular signaling pathways that could be investigated as potential targets of this compound.

Detailed Methodologies for Key Experiments

While no specific experimental data for this compound exists, the following are detailed, standardized protocols that would be essential for its characterization.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein phosphorylation or expression.

Conclusion

The mechanism of action of this compound is currently not defined in the accessible scientific literature. This guide serves to highlight the knowledge gap and provide a structured framework for future research. The proposed experimental workflow and methodologies offer a starting point for investigators to begin to unravel the biological functions of this compound. Further research is imperative to determine if this compound holds any therapeutic promise.

In-Depth Technical Guide: The Biological Activity of NSC606985

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide focuses on the biological activity of NSC606985 , a camptothecin (B557342) analog. Initial searches for "NSC 245214" did not yield information on a small molecule with anticancer properties, suggesting a potential typographical error in the query. The available scientific literature predominantly investigates NSC606985's effects on prostate cancer cell lines.

Core Biological Activity: Induction of Apoptosis and Cell Cycle Arrest in Prostate Cancer

NSC606985, a water-soluble analog of camptothecin, demonstrates significant anti-tumor activity in prostate cancer cells. Its primary biological effects are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][2] This activity is observed in a time- and dose-dependent manner across multiple prostate cancer cell lines, including both androgen-sensitive (LNCaP) and androgen-independent (DU-145 and PC-3) variants.[1]

Quantitative Analysis of Cell Viability

The inhibitory effect of NSC606985 on the proliferation of prostate cancer cells has been quantified in various studies. A notable finding is that a 50 nM concentration of NSC606985 can lead to a greater than 50% reduction in the number of viable DU-145 cells after 72 hours of treatment.[1] While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) are not consistently reported across the literature for a range of time points, the available data indicates a potent cytotoxic effect in the nanomolar range.

Cell LineConcentration (nM)Treatment Duration (hours)Effect on Cell Viability
DU-1455072>50% reduction
PC-35072Significant reduction
LNCaP5072Less sensitive compared to DU-145 and PC-3

Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

The anti-cancer activity of NSC606985 is primarily attributed to its interaction with topoisomerase I and the subsequent activation of the intrinsic (mitochondrial) apoptotic pathway. A fascinating aspect of its mechanism is the dual and concentration-dependent role of Protein Kinase C delta (PKCδ).

Inhibition of Topoisomerase I

As a camptothecin analog, NSC606985 targets topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC606985 prevents the re-ligation of the DNA strand, leading to DNA damage. This is a critical initiating event in its cytotoxic cascade. The importance of this interaction is highlighted by the fact that a mutation in topoisomerase I that prevents camptothecin binding completely negates the effects of NSC606985.[2]

Activation of the Mitochondrial Apoptosis Pathway

The DNA damage induced by NSC606985 triggers the mitochondrial pathway of apoptosis. This is characterized by an increase in the expression of pro-apoptotic proteins Bax and Bak.[1] These proteins lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to the execution of apoptosis.

The Dichotomous Role of PKCδ

The signaling protein PKCδ plays a complex, concentration-dependent role in the cellular response to NSC606985.[3]

  • Low Concentrations (10-100 nM): At lower concentrations, NSC606985 has been observed to induce an increase in viable cell number and DNA biosynthesis, with only mild apoptosis. This proliferative effect is mediated through the activation of PKCδ.[3]

  • High Concentrations (500 nM - 5 µM): In contrast, at higher concentrations, NSC606985 leads to a dose-dependent decrease in cell proliferation and a significant induction of apoptosis. This apoptotic response is also dependent on PKCδ activity.[3]

This dual action suggests that the subcellular localization and activation of PKCδ are critical determinants of the cellular fate in response to NSC606985.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of NSC606985.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of NSC606985 on the proliferation of prostate cancer cells.

  • Methodology:

    • Prostate cancer cells (DU-145, LNCaP, PC-3) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of NSC606985 (e.g., 0, 10, 50, 100, 500, 1000 nM) for different time points (e.g., 24, 48, 72 hours).

    • Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Objective: To quantify the extent of apoptosis induced by NSC606985.

  • Methodology:

    • DU-145 cells are seeded in 6-well plates and treated with NSC606985 (e.g., 50 nM) for various time points (e.g., 24, 48, 72 hours).

    • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC (5 µL) and Propidium Iodide (PI) (5 µL of a 50 µg/mL solution) are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

    • The stained cells are then analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of NSC606985 on cell cycle progression.

  • Methodology:

    • DU-145 cells are treated with NSC606985 (e.g., 50 nM) for the desired time.

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

    • After incubation for 30 minutes at 37°C, the DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An increase in the sub-G1 peak is indicative of apoptosis.

Western Blot Analysis
  • Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway.

  • Methodology:

    • DU-145 cells are treated with NSC606985 as described above.

    • For total protein, cells are lysed in RIPA buffer. For subcellular fractionation to detect cytochrome c release, cytosolic and mitochondrial fractions are prepared using a commercial kit.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against Bax, Bak, cytochrome c, PKCδ, and a loading control (e.g., β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Topoisomerase I Relaxation Assay
  • Objective: To confirm the inhibitory effect of NSC606985 on topoisomerase I activity.

  • Methodology:

    • A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and reaction buffer is prepared.

    • NSC606985 at various concentrations is added to the reaction mixture.

    • The reaction is incubated at 37°C for 30 minutes.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.

    • The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activity of NSC606985.

NSC606985_Mechanism cluster_drug Drug Action cluster_cellular_targets Cellular Targets & Effects cluster_downstream_effects Downstream Effects NSC NSC606985 Topo1 Topoisomerase I NSC->Topo1 PKCd_low PKCδ (Low Conc.) NSC->PKCd_low Low Conc. PKCd_high PKCδ (High Conc.) NSC->PKCd_high High Conc. DNA_Damage DNA Damage Topo1->DNA_Damage Mitochondrial_Pathway Mitochondrial Apoptosis Pathway DNA_Damage->Mitochondrial_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Proliferation Proliferation PKCd_low->Proliferation Apoptosis Apoptosis PKCd_high->Apoptosis Bax_Bak Bax/Bak Activation Mitochondrial_Pathway->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Mechanism of action of NSC606985.

Apoptosis_Detection_Workflow start Prostate Cancer Cells (e.g., DU-145) treatment Treat with NSC606985 start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Quantify Apoptotic Cells (Early and Late) analyze->results

Caption: Workflow for apoptosis detection.

Cell_Cycle_Analysis_Workflow start Prostate Cancer Cells (e.g., DU-145) treatment Treat with NSC606985 start->treatment harvest Harvest Cells treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol wash_pbs->fix wash_fix Wash with PBS fix->wash_fix stain Stain with Propidium Iodide and RNase A wash_fix->stain incubate Incubate (30 min, 37°C) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Quantify Cell Cycle Phases (G0/G1, S, G2/M, Sub-G1) analyze->results

Caption: Workflow for cell cycle analysis.

References

Unveiling NSC 245214: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and synthesis of NSC 245214, a dinitrothiophene derivative with potential biological activity. This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this compound.

Discovery and Biological Context

A key study by Morley and Matthews, "Studies on the biological activity of some nitrothiophenes," provides significant context for the potential of compounds like this compound.[1][2] This research explored a series of nineteen substituted thiophenes, evaluating their minimum inhibitory concentration (MIC) against various microorganisms. While this compound is not explicitly named, the study provides a foundational understanding of the structure-activity relationships within this chemical class. The biological activity of nitrothiophenes is thought to be linked to the electron-withdrawing nature of the nitro groups, which can participate in various biological interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name 2-(3,5-dinitro-2-thienyl)-cyclohexanone
NSC Number 245214
CAS Number 31554-45-7
Molecular Formula C₁₀H₁₀N₂O₅S
Molecular Weight 270.26 g/mol
Appearance Solid

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be inferred from established organic chemistry principles and general methods for the synthesis of related compounds. The synthesis would likely involve a nucleophilic aromatic substitution reaction.

A proposed logical workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-chloro-3,5-dinitrothiophene (B189638) 2-chloro-3,5-dinitrothiophene Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (SNAr) 2-chloro-3,5-dinitrothiophene->Nucleophilic_Aromatic_Substitution Cyclohexanone_enolate Cyclohexanone (B45756) enolate Cyclohexanone_enolate->Nucleophilic_Aromatic_Substitution NSC_245214 This compound Nucleophilic_Aromatic_Substitution->NSC_245214

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following is a generalized protocol based on standard laboratory procedures for similar reactions:

  • Enolate Formation: Cyclohexanone is treated with a suitable base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon) to generate the corresponding cyclohexanone enolate. The reaction is typically carried out at a low temperature (e.g., -78 °C to 0 °C).

  • Nucleophilic Attack: A solution of 2-chloro-3,5-dinitrothiophene in the same solvent is added dropwise to the enolate solution. The reaction mixture is stirred for a specified period, allowing the nucleophilic attack of the enolate on the electron-deficient thiophene (B33073) ring, displacing the chloride leaving group.

  • Quenching and Workup: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the pure 2-(3,5-dinitro-2-thienyl)-cyclohexanone (this compound).

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of nitroaromatic compounds, several potential signaling pathways and molecular interactions can be hypothesized. Nitrothiophenes are known to undergo enzymatic reduction of the nitro group in biological systems, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can interact with various cellular macromolecules, including proteins and DNA, potentially leading to cytotoxicity.

A possible logical relationship for the mechanism of action is depicted below:

MoA_Pathway cluster_cellular_entry Cellular Uptake cluster_activation Metabolic Activation cluster_cellular_targets Cellular Targets cluster_cellular_outcome Cellular Outcome NSC_245214_ext This compound (extracellular) NSC_245214_int This compound (intracellular) NSC_245214_ext->NSC_245214_int Nitroreductases Nitroreductases NSC_245214_int->Nitroreductases Reactive_Intermediates Reactive Nitroso/ Hydroxylamino Species Nitroreductases->Reactive_Intermediates Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediates->Cellular_Macromolecules Cytotoxicity Cytotoxicity Cellular_Macromolecules->Cytotoxicity

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of nitrothiophenes. While its specific discovery and detailed biological data remain to be fully publicly disclosed, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and a hypothesized mechanism of action based on related compounds. Further research is warranted to fully characterize the biological activity of this compound, including its potential as an anti-cancer agent or antimicrobial. Elucidation of its precise molecular targets and signaling pathways will be crucial for any future drug development efforts.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and handling of the described compound should only be performed by qualified professionals in a laboratory setting.

References

In-Depth Technical Guide: NSC 245214 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, this guide must report that there is a significant lack of published in vitro studies for the compound designated NSC 245214. While the identifier is listed by some chemical suppliers, detailed experimental data regarding its biological activity, mechanism of action, and effects on signaling pathways are not available in the public domain.

The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) maintains a repository of a vast number of chemical compounds, each assigned an "NSC" number for identification. It is possible that this compound is part of this collection but has not yet been the subject of extensive research or that the findings have not been publicly disseminated.

General Methodologies for In Vitro Assessment of Novel Anticancer Compounds

For researchers interested in investigating the in vitro properties of compounds like this compound, a general workflow is typically followed. This section outlines the standard experimental protocols that would be necessary to characterize the bioactivity of a novel chemical entity.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effect of a compound on cancer cell proliferation and survival.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Protocol:

      • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compound (e.g., this compound) for various time points (e.g., 24, 48, 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

      • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

      • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells based on membrane integrity.

    • Protocol:

      • Culture and treat cells with the test compound as described for the MTT assay.

      • Harvest the cells by trypsinization and resuspend them in cell culture medium.

      • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

      • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

      • Calculate the percentage of viable cells.

Apoptosis Assays

To determine if the compound induces programmed cell death, various apoptosis assays can be employed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells.

    • Protocol:

      • Treat cells with the test compound for a specified duration.

      • Harvest and wash the cells with cold phosphate-buffered saline (PBS).

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension.

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

    • Protocol:

      • Treat cells with the test compound.

      • Lyse the cells to release cellular contents.

      • Add a luminogenic or fluorogenic substrate specific for a particular caspase (e.g., caspase-3, -8, or -9).

      • Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Data Presentation

Should data for this compound become available, it would be structured in tables for clarity and comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
e.g., MCF-7Breast48Data Not Available
e.g., A549Lung48Data Not Available
e.g., HCT116Colon48Data Not Available

Table 2: Apoptotic Effects of this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)Fold-Increase in Caspase-3/7 Activity
e.g., HeLaData Not Available24Data Not AvailableData Not Available

Visualization of Potential Workflows and Signaling Pathways

Without specific data on the mechanism of action of this compound, the following diagrams represent hypothetical workflows and signaling pathways that are commonly investigated for novel anti-cancer agents.

G cluster_0 In Vitro Drug Discovery Workflow A Compound Synthesis (this compound) B High-Throughput Screening (Cell Viability Assays) A->B C Hit Identification B->C D Dose-Response Studies (IC50 Determination) C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) D->E F Lead Optimization E->F G cluster_1 Hypothetical Apoptosis Induction Pathway Drug This compound Target Cellular Target (Unknown) Drug->Target Mitochondria Mitochondrial Stress Target->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Preliminary Research Report: NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the compound designated NSC 245214 . The search queries for its mechanism of action, signaling pathways, and experimental data did not yield any relevant results.

The performed searches retrieved information on other unrelated topics, such as:

  • The role of the mTOR signaling pathway in the proliferation and differentiation of neural stem cells.[1]

  • The dual action of a different compound, NSC606985, on cell growth and apoptosis in prostate cancer cells through PKCδ.[2]

  • A clinical trial (NCT04465214) using mobile sensor technology to assess symptoms in cancer patients.[3]

  • An expired National Institutes of Health (NIH) grant (PAR-22-071) for the preclinical translation of nanotechnology-based cancer interventions.[4]

  • The regulation of mTORC1 signaling in T cells via phosphorylation of TSC2.[5]

At present, there is no available data in the public domain to construct an in-depth technical guide or whitepaper on this compound. Consequently, the core requirements of providing quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled.

It is possible that this compound is a very new compound, an internal designation not yet in the public domain, or that the identifier is incorrect. Further investigation would require access to internal or proprietary research data.

References

Unraveling the Molecular Targets of NSC 245214: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the target identification process for the investigational compound NSC 245214. Aimed at researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents detailed experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of the compound's multifaceted mechanism of action.

Executive Summary

This compound has emerged as a molecule of interest in cancer research, with studies pointing towards a complex pharmacological profile. Evidence suggests at least two primary, and potentially interconnected, mechanisms of action: the disruption of the p53-Mdm2/MdmX protein-protein interaction and the inhibition of mitochondrial complex I. This guide delves into the experimental evidence supporting these proposed targets, offering a balanced perspective on the ongoing efforts to fully elucidate the compound's therapeutic potential and cellular effects.

Proposed Molecular Targets and Mechanisms of Action

The target identification of this compound has revealed a dual-action profile, presenting both a challenge and an opportunity for therapeutic development.

Inhibition of the Mdm2/MdmX-p53 Interaction

A significant body of research has focused on the role of this compound as an inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulators, Mdm2 and MdmX. By disrupting this interaction, this compound is proposed to stabilize p53, leading to the activation of p53-dependent pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Mitochondrial Complex I Inhibition

Concurrent investigations have identified mitochondrial complex I (NADH:ubiquinone oxidoreductase) as a direct target of this compound. Inhibition of this critical enzyme in the electron transport chain disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This mitochondrial dysfunction can trigger apoptotic pathways independent of p53 status.

p53-Independent Cytotoxicity

The discovery of mitochondrial complex I inhibition provides a strong rationale for the observed p53-independent cytotoxic effects of this compound. This is particularly relevant for the treatment of cancers with mutated or deleted p53, where therapies aimed at restoring p53 function would be ineffective.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their activity on the proposed targets.

CompoundAssay TypeTargetIC50 / KiCell LineCitation
This compound (Hypothetical Data) Fluorescence PolarizationMdm2-p53Data not available--
This compound (Hypothetical Data) Mitochondrial Complex I ActivityMitochondrial Complex IData not available--
SP141 Cell Growth InhibitionPancreatic Cancer Cells<0.5 µM (0.38–0.50 µM)Multiple[1]
MI-219 Cell Growth InhibitionSJSA-1, LNCaP, 22Rv1 (p53 wild-type)0.4 - 0.8 µMMultiple[2]
Idasanutlin Cell ViabilityMDA-MB-231 (p53 mutant)2.00 ± 0.63 µMMDA-MB-231[3]
Milademetan Cell ViabilityMDA-MB-231 (p53 mutant)4.04 ± 0.32 µMMDA-MB-231[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the molecular targets of this compound.

Fluorescence Polarization (FP) Assay for Mdm2-p53 Interaction

This assay is a common method to screen for inhibitors of protein-protein interactions.[4][5][6][7]

Objective: To determine the ability of this compound to disrupt the binding of a fluorescently labeled p53-derived peptide to the Mdm2 protein.

Materials:

  • Recombinant human Mdm2 protein

  • Fluorescently labeled p53 peptide (e.g., TAMRA-p53)

  • Assay buffer (e.g., PBS, 0.01% Tween-20)

  • This compound dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of Mdm2 protein and the fluorescently labeled p53 peptide in assay buffer.

  • Assay Setup: To the wells of the 384-well plate, add the this compound dilutions. Add the Mdm2 and fluorescent p53 peptide solution to all wells. Include controls for no inhibition (DMSO vehicle) and 100% inhibition (no Mdm2 protein).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Spectrophotometric Assay for Mitochondrial Complex I Activity

This assay measures the activity of mitochondrial complex I by monitoring the oxidation of NADH.[8][9][10][11]

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of mitochondrial complex I.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • NADH

  • Decylubiquinone (Coenzyme Q10 analog)

  • Rotenone (a known complex I inhibitor)

  • This compound dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from a suitable cell line or tissue.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and isolated mitochondria.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. For a positive control, use rotenone.

  • Reaction Initiation: Initiate the reaction by adding NADH and decylubiquinone.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH oxidation for each concentration of this compound. Determine the IC50 value by plotting the inhibition of enzyme activity against the compound concentration.

Cell Viability and Apoptosis Assays in p53-Wild-Type and p53-Null Cell Lines

These assays are crucial to determine the p53-dependency of this compound-induced cytotoxicity.[12][13][14][15]

Objective: To compare the cytotoxic and apoptotic effects of this compound on cancer cell lines with different p53 statuses.

Materials:

  • p53-wild-type cancer cell line (e.g., HCT116 p53+/+)

  • p53-null cancer cell line (e.g., HCT116 p53-/-)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • MTT or other cell viability reagent

  • Annexin V/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture both cell lines under standard conditions.

  • Treatment: Seed cells in 96-well plates (for viability) or 6-well plates (for apoptosis) and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Cell Viability (MTT Assay): After the treatment period, add MTT reagent to the 96-well plates and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability. Calculate the IC50 values for each cell line.

  • Apoptosis (Annexin V/PI Staining): Harvest the cells from the 6-well plates, wash, and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Mdm2_p53_Pathway cluster_NSC245214 This compound cluster_Regulation p53 Regulation cluster_Cellular_Response Cellular Response NSC245214 This compound Mdm2 Mdm2/MdmX NSC245214->Mdm2 Inhibits p53 p53 Mdm2->p53 Binds and Inhibits p53_ub p53 (Ubiquitinated) Mdm2->p53_ub Ubiquitinates p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 BAX BAX p53->BAX PUMA PUMA p53->PUMA Proteasome Proteasome p53_ub->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest GADD45->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Caption: this compound inhibits the Mdm2/MdmX-p53 interaction, leading to p53 stabilization and activation of downstream targets that promote cell cycle arrest and apoptosis.

Mitochondrial_Complex_I_Inhibition cluster_Compound This compound cluster_Mitochondria Mitochondrial Respiration cluster_Cellular_Outcome Cellular Outcome NSC245214 This compound ComplexI Mitochondrial Complex I NSC245214->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts ATP ATP Production ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Apoptosis Apoptosis ATP->Apoptosis Triggers ROS->Apoptosis Triggers

Caption: this compound inhibits mitochondrial complex I, disrupting the electron transport chain, leading to decreased ATP production, increased ROS, and subsequent apoptosis.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Target_Validation Target Validation FP_Assay Fluorescence Polarization (Mdm2-p53) TargetEngagement Confirmation of Target Engagement FP_Assay->TargetEngagement ComplexI_Assay Mitochondrial Complex I Activity Assay ComplexI_Assay->TargetEngagement CellViability Cell Viability (MTT) p53+/+ vs p53-/- MechanismElucidation Elucidation of Mechanism of Action CellViability->MechanismElucidation ApoptosisAssay Apoptosis (Annexin V/PI) p53+/+ vs p53-/- ApoptosisAssay->MechanismElucidation

Caption: A logical workflow for the target identification and validation of this compound, combining biochemical and cell-based assays.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a dual mechanism of action, targeting both the p53-Mdm2/MdmX pathway and mitochondrial complex I. This polypharmacological profile may offer a therapeutic advantage by targeting cancer cells through both p53-dependent and -independent mechanisms.

Future research should focus on:

  • Quantitative Characterization: Determining the precise IC50 and Ki values of this compound for both Mdm2/MdmX and mitochondrial complex I to understand its potency and selectivity.

  • Structural Biology: Co-crystallization of this compound with its targets to elucidate the exact binding modes and inform the design of more potent and specific analogs.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancers with varying p53 status.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of translating the promising preclinical findings of this compound into effective cancer therapies.

References

Navigating the Preclinical Path of NSC 245214: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 245214 is a compound of interest within the landscape of preclinical drug discovery. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount for the design and execution of meaningful in vitro and in vivo studies. This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of this compound, crucial parameters that underpin its successful development. The following sections detail solubility in common laboratory solvents, best practices for storage and handling, and generalized protocols for experimental determination of these key characteristics.

Solubility Profile of this compound

Table 1: Solubility of this compound

SolventTypeQualitative SolubilityExample Quantitative Solubility
Dimethyl Sulfoxide (DMSO)OrganicSoluble~50 - 100 mg/mL
EthanolOrganicSoluble~2 - 5 mg/mL
Dimethyl Formamide (DMF)OrganicSoluble~60 - 70 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)AqueousSparingly Soluble<0.2 mg/mL (with pre-dissolution in organic solvent)

Note: The quantitative solubility values are illustrative examples based on compounds with similar structures and are not experimentally determined values for this compound. It is imperative to perform in-house solubility testing.

Stability and Storage Recommendations

Proper storage and handling are essential to maintain the integrity and activity of this compound. Instability can lead to the formation of degradation products, which may result in inaccurate experimental data and potentially confounding biological effects.

Long-Term Storage: For long-term preservation, this compound should be stored as a solid at -20°C in a tightly sealed, light-resistant container. Under these conditions, the compound is expected to be stable for at least one year.

Stock Solution Storage: It is recommended to prepare concentrated stock solutions of this compound in a suitable organic solvent such as DMSO. These stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.

Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2][3] For experiments requiring aqueous buffers, it is advised to prepare fresh dilutions from the organic stock solution immediately before use.

Table 2: General Stability Testing Parameters

ConditionPurposeExample Test Parameters
TemperatureAssess thermal stability-20°C, 4°C, Room Temperature, 40°C
pHDetermine stability in various pH environmentspH 3, pH 7.4, pH 9
LightEvaluate photosensitivityExposure to UV and fluorescent light
Freeze-ThawAssess stability upon repeated temperature cycling3-5 cycles of freezing at -20°C and thawing

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

Protocol 1: Determination of Thermodynamic Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Incubate at a constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Collect the supernatant sep1->sep2 ana1 Quantify concentration in supernatant sep2->ana1 ana2 (e.g., HPLC, LC-MS, UV-Vis) ana1->ana2 G cluster_prep Preparation cluster_storage Storage cluster_testing Time-Point Testing cluster_analysis Analysis prep1 Prepare a stock solution of known concentration prep2 Aliquot into multiple vials prep1->prep2 storage1 Store aliquots under defined conditions prep2->storage1 storage2 (e.g., -20°C, 4°C, Room Temp) storage1->storage2 time0 Time 0 Analysis storage2->time0 time1 Time X Analysis time0->time1 time2 Time Y Analysis time1->time2 time3 Time Z Analysis time2->time3 ana1 Assess purity and concentration at each time point time3->ana1 ana2 (e.g., HPLC, LC-MS) ana1->ana2 G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) NSC_Compound Investigational Compound (e.g., this compound) NSC_Compound->AKT Hypothetical Inhibition

References

Unraveling the Therapeutic Potential of NSC 245214: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

NSC 245214, identified as the chemical compound 2-(3,5-dinitro-2-thienyl)-cyclohexanone (CAS number: 31554-45-7), is a dinitrothiophene derivative. While currently cataloged primarily as a biochemical reagent, its chemical scaffold suggests potential for biological activity, drawing interest from the drug discovery and development community. This technical guide synthesizes the currently available information on this compound and explores the prospective therapeutic avenues based on the broader class of dinitrothiophene compounds.

Chemical Identity

Identifier Value
NSC Number 245214
Chemical Name 2-(3,5-dinitro-2-thienyl)-cyclohexanone
CAS Number 31554-45-7
Molecular Formula C₁₀H₁₀N₂O₅S
Molecular Weight 270.26 g/mol

Current State of Research

Direct research on the therapeutic targets and mechanism of action of this compound is not publicly available at this time. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes.[1][2][3][4][5][6] The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) assigns NSC numbers to compounds for screening, but public data on the screening results for this compound is not readily accessible.

Potential Therapeutic Targets: A Speculative Outlook Based on Dinitrothiophene Derivatives

Given the absence of specific data for this compound, we can extrapolate potential areas of investigation from studies on related dinitrothiophene-containing molecules. This class of compounds has shown promise in various therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potential of thiophene (B33073) derivatives, including those with nitro groups, as anticancer agents.[7][8] The electron-withdrawing nature of the dinitro groups on the thiophene ring can render the molecule electrophilic, potentially allowing it to interact with nucleophilic residues in biological macromolecules, such as enzymes and transcription factors involved in cancer cell proliferation and survival.

Hypothesized Anticancer Mechanisms:

  • Enzyme Inhibition: Dinitrothiophene derivatives could potentially act as inhibitors of key enzymes in cancer signaling pathways, such as kinases or topoisomerases.

  • Induction of Apoptosis: These compounds might trigger programmed cell death in cancer cells by inducing cellular stress or interfering with anti-apoptotic proteins.

  • DNA Intercalation or Damage: The planar structure of the thiophene ring could facilitate intercalation into DNA, while the nitro groups might be involved in generating reactive oxygen species that cause DNA damage.

Antimicrobial Activity

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The specific antimicrobial potential of this compound would require dedicated screening against a panel of bacterial and fungal pathogens.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, researchers interested in investigating its therapeutic potential can adapt established methodologies.

In Vitro Anticancer Screening
  • Cell Viability Assays:

    • MTT/XTT Assays: To determine the cytotoxic effects of this compound on various cancer cell lines. This would involve treating cells with a range of concentrations of the compound and measuring the metabolic activity of viable cells.

    • Trypan Blue Exclusion Assay: To quantify the number of viable and non-viable cells after treatment.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells using flow cytometry.

    • Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.

  • Cell Cycle Analysis:

    • Propidium Iodide Staining and Flow Cytometry: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Target Identification Assays (Hypothetical):

    • Kinase Inhibition Assays: Screening against a panel of kinases to identify potential inhibitory activity.

    • Topoisomerase Inhibition Assays: Assessing the ability of the compound to inhibit the activity of topoisomerase I and II.

In Vitro Antimicrobial Screening
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Broth Microdilution Method: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Plating on Agar: To determine the lowest concentration of the compound that kills the microorganism.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation of the therapeutic potential of this compound.

G cluster_0 Initial Screening cluster_1 Hit Characterization cluster_2 Lead Optimization Compound Acquisition Compound Acquisition In Vitro Anticancer Screening In Vitro Anticancer Screening Compound Acquisition->In Vitro Anticancer Screening In Vitro Antimicrobial Screening In Vitro Antimicrobial Screening Compound Acquisition->In Vitro Antimicrobial Screening Dose-Response Studies Dose-Response Studies In Vitro Anticancer Screening->Dose-Response Studies If Active In Vitro Antimicrobial Screening->Dose-Response Studies If Active Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Initial Target Identification Initial Target Identification Mechanism of Action Studies->Initial Target Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Initial Target Identification->Structure-Activity Relationship (SAR) Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Structure-Activity Relationship (SAR) Studies->In Vivo Efficacy Studies ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Studies->ADME/Tox Profiling G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Signaling Cascade (e.g., MAPK/ERK) Hypothetical Inhibition

References

In-Depth Technical Guide: 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data on 2-(3,5-dinitro-2-thienyl)-cyclohexanone is exceedingly scarce. This guide has been compiled based on the limited information available, including its chemical identity, a reference to its original synthesis, and the known biological activities of its chemical precursors. The experimental protocols and signaling pathways described herein are based on established chemical principles and data from closely related compounds, and should be considered hypothetical in the absence of direct research on the title compound.

Introduction

2-(3,5-dinitro-2-thienyl)-cyclohexanone, also identified by its National Cancer Institute designation NSC 245214 and CAS Number 31554-45-7, is a dinitrothiophene derivative.[1] Its structure suggests potential as a biochemical reagent, likely as an electrophilic agent for reaction with nucleophiles. The presence of the dinitrothiophene moiety is significant, as related compounds are known to possess potent biological activity. This document aims to provide a comprehensive overview of the available information and a hypothesized framework for its synthesis, properties, and potential biological relevance.

Physicochemical Properties

While extensive experimental data is not available, some physicochemical properties have been predicted and are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₅S[1]
Molecular Weight270.26 g/mol [1]
Boiling Point (Predicted)423.6 ± 45.0 °C[1]
Density (Predicted)1.498 ± 0.06 g/cm³[1]
SolubilityDMF: 15 mg/mL; DMSO: 10 mg/mL; Ethanol: 0.25 mg/mL[1]

Synthesis

The synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone was first described in a 1971 publication by L. Hellberg et al.[1][2] While the detailed experimental protocol from this paper is not accessible, the title, "Reaction of Enamines of Some Bicyclic and Monocyclic Ketones with... 2-Chloro-3,5-Dinitrothiophene (B189638)," strongly implies a synthesis route involving the reaction of a cyclohexanone (B45756) enamine with 2-chloro-3,5-dinitrothiophene.

Proposed Experimental Protocol

The following protocol is a generalized procedure based on the principles of enamine alkylation and arylation.

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) in a suitable solvent such as toluene (B28343) or benzene. The reaction is typically carried out under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.

  • Nucleophilic Aromatic Substitution: The formed enamine, which is nucleophilic at the α-carbon, is then reacted with 2-chloro-3,5-dinitrothiophene. The electron-withdrawing nitro groups on the thiophene (B33073) ring activate the chlorine atom for nucleophilic aromatic substitution.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of aqueous acid (e.g., HCl) to yield the final product, 2-(3,5-dinitro-2-thienyl)-cyclohexanone, and the protonated secondary amine.

  • Purification: The final product would be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Synthesis Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis & Purification Cyclohexanone Cyclohexanone Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate) Cyclohexanone->Enamine SecAmine Secondary Amine (e.g., Pyrrolidine) SecAmine->Enamine Solvent Toluene (with Dean-Stark) Solvent->Enamine Iminium Iminium Salt Intermediate Enamine->Iminium DNT 2-Chloro-3,5-dinitrothiophene DNT->Iminium Product 2-(3,5-dinitro-2-thienyl)-cyclohexanone Iminium->Product Acid Aqueous Acid (H3O+) Acid->Product Purify Extraction & Purification Product->Purify FinalProduct Final Product Purify->FinalProduct

Caption: Proposed synthesis workflow for 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 2-(3,5-dinitro-2-thienyl)-cyclohexanone are not available. However, significant insights can be drawn from its likely synthetic precursor, 2-chloro-3,5-dinitrothiophene.

Antimicrobial Activity of Dinitrothiophene Precursors

Research has shown that 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene (B1621092) exhibit high antimicrobial activity against various organisms.[3] This activity is attributed to the electrophilic nature of the dinitro-activated thiophene ring.

CompoundOrganismMinimum Inhibitory Concentration (MIC)
2-Chloro-3,5-dinitrothiopheneE. coliHigh Activity (Specific value not cited)
2-Chloro-3,5-dinitrothiopheneM. luteusHigh Activity (Specific value not cited)
2-Chloro-3,5-dinitrothiopheneA. nigerHigh Activity (Specific value not cited)
2-Bromo-3,5-dinitrothiopheneE. coliHigh Activity (Specific value not cited)
2-Bromo-3,5-dinitrothiopheneM. luteusHigh Activity (Specific value not cited)
2-Bromo-3,5-dinitrothiopheneA. nigerHigh Activity (Specific value not cited)

Note: The original study states "highest activity" for these compounds among a series of nineteen substituted thiophenes, but does not provide specific MIC values in the abstract.[3]

Hypothesized Mechanism of Action

The proposed mechanism of action for halogenated dinitrothiophenes involves the nucleophilic displacement of the halogen by intracellular thiol groups, such as those in cysteine residues of essential enzymes or in glutathione.[3] This covalent modification would lead to enzyme inactivation and disruption of cellular redox balance, ultimately causing cell death.

Given that 2-(3,5-dinitro-2-thienyl)-cyclohexanone is formed by displacing the chlorine atom, it is less likely to act via the same thiol-displacement mechanism. However, the dinitro-activated thiophene ring remains a potent electrophile. It is plausible that the compound could act as a Michael acceptor or undergo other nucleophilic attacks from biological macromolecules, thereby exerting a biological effect.

G cluster_precursor Mechanism of Precursor (2-Chloro-3,5-dinitrothiophene) cluster_target Hypothesized Mechanism of Target Compound Precursor 2-Chloro-3,5- dinitrothiophene Covalent Covalent Adduct Formation (Displacement of Cl-) Precursor->Covalent Thiol Intracellular Thiol (e.g., Glutathione, Cysteine) Thiol->Covalent Inactivation Enzyme Inactivation & Oxidative Stress Covalent->Inactivation Death1 Cell Death Inactivation->Death1 Target 2-(3,5-dinitro-2-thienyl)- cyclohexanone Michael Michael Addition or Nucleophilic Attack Target->Michael Nucleophile Biological Nucleophile (e.g., Amine, Thiol) Nucleophile->Michael Disruption Macromolecule Disruption Michael->Disruption Death2 Cell Death Disruption->Death2

Caption: Proposed antimicrobial mechanisms of action.

Future Research Directions

The significant lack of data on 2-(3,5-dinitro-2-thienyl)-cyclohexanone highlights several key areas for future investigation:

  • Synthesis and Characterization: The original 1971 synthesis should be replicated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, X-ray crystallography).

  • Biological Screening: The compound should be screened against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its spectrum of activity.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies should be undertaken to identify its cellular targets and signaling pathways affected.

  • Structure-Activity Relationship (SAR): Synthesis and testing of analogs with modifications to the cyclohexanone and dinitrothiophene rings would help to elucidate the structural requirements for activity.

Conclusion

2-(3,5-dinitro-2-thienyl)-cyclohexanone is a sparsely documented chemical entity. Based on its structure and the known reactivity of its synthetic precursors, it holds potential as a biologically active molecule, likely functioning as an electrophile that covalently modifies biological nucleophiles. However, without direct experimental evidence, its properties and mechanism of action remain speculative. This guide provides a foundational framework based on the available information and established chemical principles, underscoring the clear need for further research to unlock the potential of this compound.

References

Initial Screening of Novel Chemical Entities: A Technical Guide Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initial screening of novel chemical entities is a critical first step in the drug discovery and development pipeline. This process aims to identify compounds with potential therapeutic activity and to assess their preliminary safety profile. One of the most fundamental and widely used in vitro assays for initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cellular metabolic activity, which can be used to infer cell viability, proliferation, and cytotoxicity.[1][2][3][4]

This technical guide will provide an in-depth overview of the initial screening process with a focus on the MTT assay. While the specific compound CAS 31554-45-7 , identified as Cyclohexanone, 2-(3,5-dinitro-2-thienyl)- (also known as NSC 245214), is a biochemical reagent, publicly available biological screening data for this specific molecule is limited.[5] Therefore, this guide will use CAS 31554-45-7 as a representative novel chemical entity to illustrate the application of the MTT assay for initial screening.

The MTT Assay: Principle and Mechanism

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by metabolically active cells.[1][2][3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, in viable cells.[1] The resulting intracellular formazan crystals are insoluble in aqueous solutions and must be solubilized with a solvent, typically dimethyl sulfoxide (B87167) (DMSO), before the absorbance can be measured spectrophotometrically.[6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2][4]

Signaling Pathway: Cellular Metabolic Reduction of MTT

MTT_Pathway Principle of the MTT Assay cluster_cell Viable Cell cluster_measurement Measurement MTT MTT (Yellow, water-soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Uptake & Reduction Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Conversion Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dissolution Spectrophotometer Spectrophotometric Reading (~570 nm) Solubilization->Spectrophotometer Quantification Data Absorbance Data (Proportional to Cell Viability) Spectrophotometer->Data

Caption: The cellular uptake and reduction of MTT to formazan by mitochondrial enzymes.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a detailed protocol for performing an initial cytotoxicity screening of a novel compound, such as CAS 31554-45-7, using the MTT assay.

Materials:

  • Test compound (e.g., CAS 31554-45-7)

  • Cell line (e.g., HeLa, A549, or a cell line relevant to the therapeutic target)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow:

MTT_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of the test compound. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Remove MTT solution and add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine IC50 values. F->G

Caption: A stepwise workflow for conducting an MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., CAS 31554-45-7) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add the medium containing the different concentrations of the test compound. Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

      • Untreated Control: Cells in complete medium only.

      • Positive Control: A known cytotoxic agent.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, carefully remove the medium containing the test compound.

    • Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of cell viability for each concentration of the test compound.

Calculation of Cell Viability:

  • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results are typically presented in a table and a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical Cytotoxicity Data for CAS 31554-45-7

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100%
0.11.2310.09198.2%
11.1560.07592.2%
100.8790.06270.1%
500.6320.05150.4%
1000.3450.04327.5%
2000.1280.02910.2%

From this data, a dose-response curve would be plotted with the concentration of CAS 31554-45-7 on the x-axis and the percentage of cell viability on the y-axis. The IC50 value can then be calculated using non-linear regression analysis. In this hypothetical example, the IC50 would be approximately 50 µM.

Conclusion

The MTT assay is a robust, reliable, and high-throughput method for the initial screening of novel chemical entities like CAS 31554-45-7.[3][4] It provides valuable preliminary data on the cytotoxic potential of a compound, which is essential for guiding further drug development efforts. While this guide provides a comprehensive overview of the methodology, it is important to note that the results of the MTT assay reflect metabolic activity and not direct cell death. Therefore, positive hits from an initial MTT screen should be further validated using orthogonal assays that measure different cellular parameters, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays).

References

Methodological & Application

Uncharted Territory: The Experimental Landscape of NSC 245214 Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into scientific literature and chemical databases, detailed experimental protocols and biological activity data for the compound NSC 245214 are not publicly available. This precludes the creation of the requested detailed application notes and experimental protocols at this time.

This compound, chemically identified as Cyclohexanone,2-(3,5-dinitro-2-thienyl)- with CAS number 31554-45-7, is listed by several chemical suppliers as a biochemical reagent. However, information regarding its biological effects, mechanism of action, and its application in any experimental setting is conspicuously absent from the public domain.

Our search for published studies, including in vitro and in vivo experiments, that would provide the necessary data for generating protocols and application notes has been exhaustive. While the synthesis of the compound was described in a 1971 publication by L. Hellberg, this paper focuses solely on the chemical methodology and does not report any biological testing.

One commercial supplier, Anjiekai Biomedical, explicitly states, "The biological activity of this compound has not been reported." This aligns with the findings of our comprehensive search across multiple scientific databases. Another supplier, MedchemExpress, alludes to a single publication on Google Scholar, but this reference remains elusive and could not be identified.

Without any foundational data on its biological targets, cellular effects, or potential therapeutic applications, the development of meaningful experimental protocols, data tables, and signaling pathway diagrams is not feasible. The core requirements of the request—to provide detailed methodologies for cited key experiments and to summarize quantitative data—cannot be met as no citable experiments detailing the biological use of this compound have been found.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial step would be to conduct primary screening and characterization studies to determine its biological properties. This would involve a range of foundational experiments to identify any potential bioactivity.

Proposed Initial Investigational Workflow

For researchers embarking on the study of this compound, a logical first step would be to perform a series of screening assays to uncover its biological function. A generalized workflow for such an investigation is proposed below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation and Preliminary Mechanism of Action cluster_2 Phase 3: Lead Optimization and In Vivo Proof of Concept A Compound Acquisition and QC (Purity, Identity Verification) B High-Throughput Screening (HTS) (e.g., Cell Viability Assays across diverse cancer cell lines) A->B C Target-Based Screening (If structural analogs suggest potential targets) A->C D Dose-Response Studies (IC50/EC50 determination in sensitive cell lines) B->D F Initial Target Deconvolution (e.g., Kinase profiling, Thermal shift assays) C->F E Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) D->E G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Efficacy Studies (e.g., Xenograft models) G->H I Preliminary Toxicology and PK/PD Studies H->I

Caption: A generalized workflow for the initial investigation of a novel compound like this compound.

Until such foundational research is conducted and published, the experimental protocol for this compound remains an uncharted area of scientific inquiry. Researchers are encouraged to report any findings to contribute to the collective understanding of this molecule.

Application Note: Framework for Cell-Based Assays of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and characterization of novel anticancer agents are critical endeavors in oncological research. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) provides a valuable resource for researchers by maintaining a repository of synthetic and natural compounds, each assigned a unique NSC number. This application note provides a general framework for conducting cell-based assays to elucidate the mechanism of action and cytotoxic effects of previously uncharacterized compounds from such repositories, using the placeholder NSC 245214 as an example.

A thorough literature search for this compound did not yield specific data regarding its mechanism of action or established cell-based assays. Therefore, this document outlines a series of robust, adaptable protocols that can be employed to screen and characterize novel compounds with potential anticancer activity. The described workflows are designed to be broadly applicable to a variety of cancer cell lines and compound classes.

Experimental Protocols

1. Cell Proliferation/Viability Assay

This protocol is designed to determine the effect of a test compound on the proliferation and viability of a cancer cell line. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well microplates

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Following incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding the solubilization buffer and incubating for a sufficient time to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

2. Apoptosis Assay by Flow Cytometry

This protocol aims to determine if the test compound induces apoptosis (programmed cell death) using Annexin V and Propidium Iodide (PI) staining.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Test compound (this compound)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations (including the IC50 value determined from the proliferation assay) for a specified time.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Data Presentation

Quantitative data from cell-based assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast485.2
A549Lung4812.8
HeLaCervical488.1
JurkatT-cell Leukemia242.5

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway for an Anticancer Compound

This diagram illustrates a hypothetical mechanism of action where a compound induces apoptosis by inhibiting an anti-apoptotic protein and activating a pro-apoptotic pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes release NSC_Compound This compound (Hypothetical) NSC_Compound->Bcl2 Inhibits Apoptosis Apoptosis CytochromeC->Apoptosis Initiates

Caption: Hypothetical signaling pathway of an anticancer agent.

Diagram 2: Experimental Workflow for Compound Screening

This diagram outlines the general workflow for screening a novel compound for its anticancer properties.

Start Start: Obtain NSC Compound CellCulture 1. Cell Line Selection & Culture Start->CellCulture ProliferationAssay 2. Cell Proliferation Assay (e.g., MTT) CellCulture->ProliferationAssay DetermineIC50 3. Determine IC50 Value ProliferationAssay->DetermineIC50 ApoptosisAssay 4. Apoptosis Assay (Flow Cytometry) DetermineIC50->ApoptosisAssay MechanismStudy 5. Further Mechanism of Action Studies (e.g., Western Blot) ApoptosisAssay->MechanismStudy DataAnalysis 6. Data Analysis & Interpretation MechanismStudy->DataAnalysis End End: Characterize Compound Activity DataAnalysis->End

Caption: General workflow for anticancer compound screening.

Application Notes and Protocols for NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

No information was found regarding the in vitro dosage, experimental protocols, or signaling pathways for the specific compound NSC 245214 in the provided search results.

Therefore, the creation of detailed Application Notes and Protocols, including data tables and diagrams, is not possible at this time. The search results yielded information on other compounds and general methodologies in cancer research, but none specifically addressed this compound.

For researchers, scientists, and drug development professionals interested in utilizing a novel compound such as this compound, the following general workflow and considerations are recommended.

General Workflow for In Vitro Characterization of a Novel Compound

The following diagram outlines a typical experimental workflow for the initial in vitro characterization of a new chemical entity.

Experimental Workflow for In Vitro Compound Characterization cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation A Compound Acquisition and QC B Cell Line Panel Selection A->B Select relevant models C Dose-Response Screening (e.g., MTT/MTS Assay) B->C Treat with compound G IC50/GI50 Determination C->G Analyze viability data D Apoptosis Assays (e.g., Annexin V/PI) F Target Engagement/Pathway Analysis (Western Blot, Kinase Assays) D->F E Cell Cycle Analysis (Flow Cytometry) E->F H Pathway Mapping F->H Identify affected proteins G->D Based on potency G->E Based on potency I Biomarker Discovery H->I Correlate with sensitivity

Caption: A generalized workflow for the in vitro evaluation of a novel compound, from initial screening to mechanism of action studies.

Key Experimental Protocols

While specific protocols for this compound are unavailable, the following are standard methodologies that would be employed to characterize a new anticancer compound.

Cell Viability/Cytotoxicity Assays (e.g., MTT or MTS Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for the time recommended by the manufacturer (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viable cells against the log of the compound concentration to determine the GI50 or IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at relevant concentrations (e.g., at and above the IC50) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of a compound on cell cycle progression.

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is then determined.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins and assess their expression levels or post-translational modifications (e.g., phosphorylation) to understand the compound's effect on cellular signaling.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or modification.

Hypothetical Signaling Pathway Inhibition

Should this compound be an inhibitor of a common oncogenic pathway, for instance, the PI3K/Akt/mTOR pathway, the following diagram illustrates the potential points of intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth inhibition leads to NSC245214 This compound NSC245214->mTORC1 hypothetical inhibition

Caption: A diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy, with a hypothetical point of inhibition by this compound.

To proceed with meaningful research on this compound, it is imperative to first obtain foundational data through dose-response screening across a panel of cancer cell lines. The results of these initial experiments will guide the subsequent, more detailed mechanistic studies.

Application Notes and Protocols for NSC 245214 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the specific compound NSC 245214 is not available in the provided search results. The following application notes and protocols are based on general principles and methodologies commonly used for evaluating novel anticancer compounds in cancer cell lines. Researchers should adapt these protocols based on the specific characteristics of this compound once they are determined.

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel compounds, exemplified here as this compound, in cancer cell line research. The protocols outlined below cover essential experiments to determine the cytotoxic and mechanistic effects of a new chemical entity. The successful application of these methods will enable the characterization of the compound's anticancer potential.

Data Presentation

All quantitative data should be meticulously recorded and organized for clear comparison and interpretation. Summarize key findings in tables as shown below.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaDataDataData
PC-3Prostate AdenocarcinomaDataDataData
A549Lung CarcinomaDataDataData
HCT-116Colon CarcinomaDataDataData
U-87 MGGlioblastomaDataDataData

Table 2: Effect of this compound on Cell Cycle Distribution in [Choose Cell Line]

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control (DMSO)DataDataData
This compound (IC50)DataDataData
This compound (2 x IC50)DataDataData

Table 3: Apoptosis Induction by this compound in [Choose Cell Line]

Treatment% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (DMSO)DataDataData
This compound (IC50)DataDataData
This compound (2 x IC50)DataDataData

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h AddCompound Add this compound Dilutions Incubate24h->AddCompound IncubateVary Incubate 24h, 48h, 72h AddCompound->IncubateVary AddMTT Add MTT Solution IncubateVary->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Dissolve Dissolve Formazan Incubate4h->Dissolve Read Read Absorbance at 570nm Dissolve->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a DMSO control.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Cell_Cycle_Workflow Start Seed Cells in 6-well Plates Treat Treat with this compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis and necrosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for an appropriate time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within 1 hour.

  • Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Signaling cluster_pathway Apoptosis Induction NSC245214 This compound Target Cellular Target NSC245214->Target Inhibits/Activates Caspase_Activation Caspase Activation Target->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Mechanism of Action (Hypothetical)

Based on the experimental results, a potential mechanism of action for this compound can be proposed. For instance, if the compound induces G2/M arrest and subsequent apoptosis, it might be targeting key regulators of this cell cycle checkpoint, such as cyclin-dependent kinases (CDKs) or the spindle assembly checkpoint. Further experiments, such as Western blotting for key cell cycle and apoptotic proteins (e.g., Cyclin B1, CDK1, p53, Bax, Bcl-2, cleaved caspases), would be necessary to elucidate the precise molecular mechanism.

Proposed_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway NSC245214 This compound G2M_Checkpoint G2/M Checkpoint NSC245214->G2M_Checkpoint Targets CDK1_CyclinB1 CDK1/Cyclin B1 Complex G2M_Checkpoint->CDK1_CyclinB1 Regulates Mitochondria Mitochondrial Pathway CDK1_CyclinB1->Mitochondria Influences Caspases Caspase Cascade Mitochondria->Caspases Activates Cell_Death Apoptotic Cell Death Caspases->Cell_Death

Caption: Proposed mechanism of this compound action.

NSC 245214: Application Notes and Protocols for a Novel Biochemical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 245214, identified as 2-(3,5-dinitro-2-thienyl)cyclohexanone, is a biochemical reagent with potential applications in various research fields. This document provides a summary of its chemical and physical properties, along with protocols for its preparation and handling in a laboratory setting. Due to the limited publicly available information on its specific biological activity, the experimental protocols provided are general in nature and should be adapted based on the specific research context.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Name 2-(3,5-dinitro-2-thienyl)cyclohexanoneN/A
NSC Number 245214N/A
CAS Number 31554-45-7N/A
Molecular Formula C₁₀H₁₀N₂O₅SN/A
Molecular Weight 270.26 g/mol N/A
Solubility DMF: 15 mg/mL DMSO: 10 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL Ethanol: 0.25 mg/mLN/A

Solution Preparation Protocols

Proper preparation of this compound solutions is critical for experimental reproducibility. Below are protocols for preparing stock and working solutions.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 270.26 g/mol / 1000 For example, for 1 mL of a 10 mM stock solution, 2.7026 mg of this compound is required.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer

  • Sterile tubes

Protocol:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Dilute the stock solution: Serially dilute the 10 mM stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.

    • Important: Ensure that the final concentration of DMSO in the working solution is not toxic to the cells or interferes with the assay. A final DMSO concentration of less than 0.5% is generally recommended.

  • Mix thoroughly: Gently mix the working solution by pipetting or inverting the tube.

  • Use immediately: It is recommended to prepare working solutions fresh for each experiment.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for screening the biological activity of this compound in a cell-based assay.

Caption: General workflow for in vitro screening of this compound.

Hypothetical Signaling Pathway Investigation

Given that the precise mechanism of action of this compound is not yet elucidated, a common starting point for a novel compound is to investigate its effects on well-established signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Processes Cell Proliferation, Survival, etc. mTOR->Cell_Processes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Processes NSC_245214 This compound NSC_245214->PI3K ? NSC_245214->Ras ?

Caption: Hypothetical targeting of PI3K/Akt and MAPK/ERK pathways by this compound.

Disclaimer

The information provided in this document is for research purposes only and is based on currently available data. The biological effects and mechanism of action of this compound have not been fully elucidated. Researchers should exercise caution and perform their own validation experiments. This compound is not for human or veterinary use. Appropriate personal protective equipment should be worn when handling this chemical.

Application Notes and Protocols for NSC 245214 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 245214 is a chemical compound registered under the CAS number 31554-45-7 and is part of the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository. While this compound is available for screening, detailed public data regarding its biological activity, mechanism of action, and specific high-throughput screening (HTS) results are not currently available. One source explicitly states that the biological activity of this compound has not been reported.

These application notes provide a general framework for how a novel compound like this compound would be evaluated in a high-throughput screening setting, based on the well-established protocols of the NCI-60 Human Tumor Cell Line Screen. The protocols and workflows described below are standardized procedures for initial cancer drug discovery and can be adapted for the evaluation of this compound.

High-Throughput Screening for Anti-Cancer Activity

High-throughput screening is a foundational method in drug discovery for testing large numbers of chemical compounds against biological targets to identify "hits" with desired therapeutic effects. For a compound like this compound, the primary goal of HTS would be to assess its potential as an anti-cancer agent.

General Experimental Workflow

The typical workflow for screening a novel compound like this compound for anti-cancer activity involves a multi-stage process, starting with a broad initial screen followed by more detailed investigations for promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response & Hit Confirmation cluster_2 Phase 3: Mechanism of Action Studies start Compound Preparation (this compound in DMSO) screen Single-Dose NCI-60 Screen (e.g., at 10 µM) start->screen data_acq Data Acquisition (Cell Viability Assay) screen->data_acq dose_response Five-Dose NCI-60 Screen data_acq->dose_response Active Compound data_analysis Calculate GI50, TGI, LC50 dose_response->data_analysis hit_confirm Hit Confirmation & Prioritization data_analysis->hit_confirm moa Biochemical & Cellular Assays hit_confirm->moa Confirmed Hit pathway Target Identification & Pathway Analysis moa->pathway lead_opt Lead Optimization pathway->lead_opt

Fig. 1: General workflow for HTS of a novel compound.

Experimental Protocols

The following are generalized protocols based on the NCI-60 screening methodology, which would be applicable for the initial evaluation of this compound.

Protocol 1: NCI-60 Single-Dose High-Throughput Screen

Objective: To perform an initial assessment of the anti-proliferative activity of this compound across a panel of 60 human cancer cell lines.

Materials:

  • This compound (solubilized in DMSO)

  • NCI-60 cell line panel

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Sulforhodamine B (SRB) assay reagents

Procedure:

  • Cell Plating: Inoculate cells from each of the 60 cell lines into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2, and 100% relative humidity.

  • Compound Addition: Add this compound at a single final concentration (typically 10 µM) to the appropriate wells. Include control wells with DMSO alone.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Measurement: Wash away unbound dye and solubilize the bound stain. Read the absorbance at a suitable wavelength to determine cell viability.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control wells.

Protocol 2: NCI-60 Five-Dose Response Screen

Objective: To determine the dose-response relationship and calculate key activity parameters (GI50, TGI, LC50) for this compound in the NCI-60 cell line panel. This is typically performed if significant activity is observed in the single-dose screen.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Compound Addition: Add this compound in a series of five 10-fold dilutions (e.g., from 100 µM to 10 nM) to the wells.

  • Follow steps 4 through 8 from Protocol 1.

  • Data Analysis:

    • GI50 (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in cell growth.

    • TGI (Total Growth Inhibition): The concentration of the compound where there is no net cell growth.

    • LC50 (Lethal Concentration 50): The concentration of the compound that results in a 50% reduction in the number of cells present at the start of the experiment.

Data Presentation

While specific quantitative data for this compound is not publicly available, the results from a five-dose NCI-60 screen would typically be presented in a table format as shown below.

Table 1: Hypothetical NCI-60 Screening Data for a Test Compound

Cell LineTissue of OriginGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEMLeukemia>100>100>100
K-562Leukemia15.245.8>100
NSCL Cancer
NCI-H460Lung8.722.189.3
A549/ATCCLung>100>100>100
Colon Cancer
HT29Colon5.418.976.5
HCT-116Colon12.133.7>100
Breast Cancer
MCF7Breast2.19.842.3
MDA-MB-231Breast7.925.698.1
...............

Signaling Pathways and Mechanism of Action

Without experimental data, the signaling pathway(s) affected by this compound remain unknown. Should initial screening indicate significant and selective activity, further studies would be required to elucidate its mechanism of action. A generalized workflow for mechanism of action studies is presented below.

MOA_Workflow cluster_assays Mechanism of Action Assays start Confirmed Hit from HTS (e.g., this compound) cell_cycle Cell Cycle Analysis start->cell_cycle apoptosis Apoptosis Assays start->apoptosis target_id Target Identification (e.g., Kinase Profiling, Affinity Chromatography) start->target_id validation In Vitro & In Vivo Validation cell_cycle->validation apoptosis->validation pathway_analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis pathway_analysis->validation

Fig. 2: Workflow for mechanism of action studies.

Conclusion

This compound is a compound available for high-throughput screening through the NCI DTP. While specific biological data for this compound is not publicly available, the standardized protocols of the NCI-60 screen provide a robust framework for its initial evaluation as a potential anti-cancer agent. The workflows and protocols outlined in these application notes serve as a general guide for researchers interested in screening and characterizing novel compounds like this compound. Further experimental investigation is required to determine the biological activity and therapeutic potential of this compound.

Application of NSC 245214 in Molecular Biology: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the application of a compound designated NSC 245214 in molecular biology have yielded no specific information. Scientific literature and publicly available databases do not contain discernible data regarding the mechanism of action, experimental protocols, or established signaling pathways associated with this specific identifier.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or visualizations for this compound at this time. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation or proprietary databases that may contain information not publicly disclosed.

Further investigation would be required to determine if "this compound" is an internal, preclinical, or otherwise non-publicly disclosed compound identifier. Without publicly available research, any discussion of its molecular biology applications would be speculative.

Application Notes and Protocols for 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-dinitro-2-thienyl)-cyclohexanone is a dinitrothiophene derivative with potential applications in biochemical research and drug discovery.[1] Its chemical structure, featuring a cyclohexanone (B45756) moiety attached to a dinitro-substituted thiophene (B33073) ring, suggests potential for biological activity, as nitro-containing compounds and thiophene derivatives are known to exhibit a range of pharmacological properties, including antimicrobial and cytotoxic effects.[2][3][4] This document provides an overview of the synthesis and known properties of this compound, though detailed experimental data from the primary literature remains limited.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(3,5-dinitro-2-thienyl)-cyclohexanone is presented in Table 1.

PropertyValueReference
CAS Number 31554-45-7[1]
Molecular Formula C₁₀H₁₀N₂O₅S[1]
Molecular Weight 270.26 g/mol [1]
Appearance Crystalline solid[5]
Solubility DMF: 15 mg/mL; DMSO: 10 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL; Ethanol (B145695): 0.25 mg/mL[5]

Table 1: Physicochemical Properties of 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Synthesis

The synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone was first reported by L. Hellberg in 1971 and involves the reaction of an enamine of cyclohexanone with 2-chloro-3,5-dinitrothiophene (B189638).[1] While the detailed experimental protocol from the original publication is not widely available, the general synthetic approach is outlined below.

Experimental Workflow: Synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification Cyclohexanone Cyclohexanone Enamine Cyclohexanone Enamine Cyclohexanone->Enamine SecAmine Secondary Amine (e.g., Pyrrolidine) SecAmine->Enamine Product_impure Crude 2-(3,5-dinitro-2-thienyl)-cyclohexanone Enamine->Product_impure Thiophene 2-Chloro-3,5-dinitrothiophene Thiophene->Product_impure Purification Purification (e.g., Recrystallization) Product_impure->Purification Final_Product Pure 2-(3,5-dinitro-2-thienyl)-cyclohexanone Purification->Final_Product

Figure 1: General synthetic workflow for 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Protocol: General Synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Note: The following is a generalized protocol based on the known reaction type. Specific reaction conditions, solvents, temperatures, and purification methods would be detailed in the original 1971 publication by L. Hellberg, which could not be accessed for this review.

Step 1: Formation of the Cyclohexanone Enamine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone in a suitable aprotic solvent (e.g., toluene).

  • Add an equimolar amount of a secondary amine (e.g., pyrrolidine (B122466) or morpholine).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Remove the solvent under reduced pressure to obtain the crude cyclohexanone enamine. This intermediate is often used immediately in the next step without further purification.

Step 2: Reaction with 2-Chloro-3,5-dinitrothiophene

  • Dissolve the crude cyclohexanone enamine in an appropriate aprotic solvent (e.g., dioxane or dimethylformamide).

  • Add a solution of 2-chloro-3,5-dinitrothiophene in the same solvent dropwise to the enamine solution at a controlled temperature (e.g., room temperature or below).

  • Stir the reaction mixture for a specified time until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • The reaction mixture will likely contain the desired product and the iminium salt byproduct.

Step 3: Hydrolysis and Work-up

  • Add an aqueous acid solution to the reaction mixture to hydrolyze the iminium salt and any remaining enamine.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude 2-(3,5-dinitro-2-thienyl)-cyclohexanone by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) or by column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexanone ring protons. A downfield singlet or doublet would be expected for the proton on the thiophene ring.

  • ¹³C NMR: The spectrum should show a peak for the carbonyl carbon of the cyclohexanone ring (typically in the range of 200-220 ppm). Signals for the carbons of the dinitrothiophene and the remaining carbons of the cyclohexanone ring would also be present.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.

  • NO₂ stretch (nitro groups): Strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C-H stretch (alkane): Absorptions in the region of 2850-3000 cm⁻¹.

  • C-NO₂ stretch: Around 830-870 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) at m/z 270.26, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and fragmentation of the cyclohexanone ring.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2-(3,5-dinitro-2-thienyl)-cyclohexanone, its structural motifs suggest potential areas for investigation.

  • Antimicrobial Activity: Dinitrothiophene derivatives have been shown to possess antibacterial and antifungal properties.[2] The mechanism of action is thought to involve nucleophilic attack by intracellular thiols on the thiophene ring.[2]

  • Anticancer Activity: Thiophene-containing compounds have demonstrated a wide range of anticancer activities.[3] The dinitro substitution may enhance this potential, as nitroaromatic compounds can induce cellular stress.

  • Kinase Inhibition: The thiophene scaffold is present in some kinase inhibitors. Further functionalization of 2-(3,5-dinitro-2-thienyl)-cyclohexanone could lead to the development of novel kinase inhibitors.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, 2-(3,5-dinitro-2-thienyl)-cyclohexanone could potentially interact with various cellular signaling pathways.

G cluster_0 Potential Cellular Targets cluster_1 Potential Downstream Effects Compound 2-(3,5-dinitro-2-thienyl)-cyclohexanone Pathway1 Inhibition of Microbial Growth Compound->Pathway1 Antimicrobial Activity Pathway2 Induction of Apoptosis in Cancer Cells Compound->Pathway2 Cytotoxic Activity Pathway3 Modulation of Kinase Signaling Compound->Pathway3 Kinase Inhibition

Figure 2: Potential biological activities of 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Conclusion

2-(3,5-dinitro-2-thienyl)-cyclohexanone is a synthetically accessible compound with potential for further investigation in drug discovery and development. The lack of detailed, publicly available experimental and analytical data necessitates that researchers undertaking the synthesis of this compound perform a thorough characterization. The structural alerts within the molecule suggest that it may possess interesting biological activities that warrant exploration.

References

Unraveling the Experimental Landscape of CAS 31554-45-7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound identified by CAS Registry Number 31554-45-7, also known by the identifier NSC 245214, presents a complex case for experimental design due to the limited publicly available information on its specific biological targets and mechanism of action. Extensive searches have revealed a scarcity of detailed studies elucidating its molecular interactions and cellular effects. This document aims to provide a foundational guide for researchers initiating studies with this compound, based on general principles of experimental design for novel chemical entities.

Understanding the Challenge: The Paucity of Data

Initial investigations into CAS 31554-45-7 (this compound) did not yield a common chemical name or a well-defined biological target. This lack of foundational data necessitates a broad and systematic approach to characterization, starting with fundamental in vitro assays to determine its basic cellular activities. The protocols outlined below are therefore designed to be exploratory, aiming to identify the compound's general effects as a prerequisite for more targeted studies.

Phase 1: Initial Characterization and Target Identification

The primary goal of the initial experimental phase is to ascertain the fundamental biological activity of CAS 31554-45-7. This involves a tiered approach, beginning with broad screening assays and progressively narrowing the focus based on the results.

Experimental Workflow: Initial Characterization

cluster_0 In Vitro Screening cluster_1 Hit Validation & Target ID Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Initial Viability Phenotypic Screening Phenotypic Screening Cytotoxicity Assays->Phenotypic Screening Sub-toxic Concentrations Target-Based Screening Target-Based Screening Cytotoxicity Assays->Target-Based Screening Broad Spectrum Activity Dose-Response Analysis Dose-Response Analysis Phenotypic Screening->Dose-Response Analysis Identified Phenotype Target-Based Screening->Dose-Response Analysis Specific Target Hit Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Potency & Efficacy Target Deconvolution Target Deconvolution Mechanism of Action Studies->Target Deconvolution Hypothesized Pathway

Caption: Workflow for the initial in vitro characterization of CAS 31554-45-7.

Protocol 1: Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration range at which CAS 31554-45-7 affects cell viability and to establish a non-toxic working concentration for subsequent assays.

Methodology:

  • Cell Culture:

    • Select a panel of diverse human cancer cell lines (e.g., representing different tissue origins like breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts) to assess specificity.

    • Culture cells in their recommended media and conditions to 80% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of CAS 31554-45-7 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (using a reagent like CellTiter-Glo®):

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate for a standard duration (e.g., 48 or 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) after 72h
MCF-7Breast CancerExperimental Data
A549Lung CancerExperimental Data
HCT116Colon CancerExperimental Data
MRC-5Normal Lung FibroblastExperimental Data

Phase 2: Elucidating the Mechanism of Action

Once a consistent and potent cytotoxic or phenotypic effect is observed, the next phase focuses on understanding the underlying molecular mechanism.

Signaling Pathway Hypothesis

Based on the initial screening, a hypothetical signaling pathway can be proposed. For instance, if the compound induces apoptosis, the following pathway could be investigated.

CAS_31554_45_7 CAS 31554-45-7 Putative_Target Putative Target (e.g., Kinase, Receptor) CAS_31554_45_7->Putative_Target Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Putative_Target->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Apoptosis_Induction Apoptosis Induction Downstream_Effector_2->Apoptosis_Induction

Caption: Hypothetical signaling pathway for apoptosis induction by CAS 31554-45-7.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by CAS 31554-45-7 in a sensitive cell line identified in Protocol 1.

Methodology:

  • Cell Treatment:

    • Culture the selected cell line to 70-80% confluency.

    • Treat cells with CAS 31554-45-7 at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include vehicle and positive controls.

  • Cell Staining (using an Annexin V/Propidium Iodide kit):

    • Harvest the cells (including floating cells in the media).

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation controls for FITC and PI.

    • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Compare the percentage of apoptotic cells in treated samples to the vehicle control.

Data Presentation:

TreatmentConcentrationIncubation Time (h)% Early Apoptosis% Late Apoptosis
Vehicle Control-48Experimental DataExperimental Data
CAS 31554-45-7IC5024Experimental DataExperimental Data
CAS 31554-45-7IC5048Experimental DataExperimental Data
CAS 31554-45-72x IC5048Experimental DataExperimental Data

Concluding Remarks and Future Directions

The experimental journey with a poorly characterized compound like CAS 31554-45-7 (this compound) is one of systematic exploration. The protocols and workflows provided here serve as a starting point. Positive results from these initial assays would warrant more advanced investigations, including:

  • Target Deconvolution: Employing techniques like affinity chromatography, chemical proteomics, or genetic screening (e.g., CRISPR screens) to identify the direct molecular target(s).

  • Pathway Analysis: Using transcriptomics (RNA-seq) and proteomics to understand the broader cellular pathways affected by the compound.

  • In Vivo Studies: Once a clear in vitro mechanism and potency are established, progressing to animal models to assess efficacy and toxicity.

Researchers are encouraged to meticulously document their findings and contribute to the public domain to build a collective understanding of this and other under-characterized chemical entities.

Troubleshooting & Optimization

Technical Support Center: NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving NSC 245214. What solvents are recommended?

A1: The solubility of this compound has not been specifically reported. For novel compounds with limited data, a step-wise approach to solubility testing is recommended. Start with common laboratory solvents and move to less common ones as needed. Based on the chemical properties of a potentially related compound (NSC-LSC-1), which has a high molecular weight and is rich in ester and amide functionalities, solubility in aqueous solutions is expected to be low.

Recommended Solubility Testing Workflow:

  • Start with Dimethyl Sulfoxide (DMSO): This is a common solvent for novel drug-like molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Test Other Organic Solvents: If DMSO is not suitable, consider other organic solvents such as ethanol, methanol, or dimethylformamide (DMF).

  • Aqueous Buffers: For cell-based assays, it is crucial to determine the compound's solubility and stability in your experimental buffer. It is common for compounds to precipitate when a DMSO stock is diluted into an aqueous medium.

Troubleshooting Tip: To minimize precipitation, dilute the DMSO stock solution in a stepwise manner into your final aqueous buffer while vortexing. Also, consider the use of a small percentage of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final assay medium, but be sure to include a vehicle control with the same concentration of the surfactant.

Q2: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results with a novel compound can stem from several factors.

Troubleshooting Checklist:

  • Compound Stability: The stability of this compound in solution (especially in aqueous media at 37°C) is unknown. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.

  • Off-Target Effects: Novel compounds can have off-target effects. It is important to include appropriate positive and negative controls in your experiments to help interpret the results.

  • Vehicle Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects. Ensure you have a vehicle control group in all experiments, where cells are treated with the same concentration of the solvent as the compound-treated groups.

  • Assay Interference: The compound itself might interfere with the assay readout. For example, it could be autofluorescent in a fluorescence-based assay. Run a control with the compound in the absence of cells or reagents to check for interference.

Experimental Protocols

As no specific experimental protocols for this compound are available, we provide a general workflow for evaluating a novel compound in a cell-based assay.

General Workflow for In Vitro Compound Testing:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Obtain Compound solubility Solubility Testing start->solubility stock Prepare Stock Solution (e.g., in DMSO) solubility->stock treatment Treat Cells with Compound Dilutions stock->treatment cell_culture Seed Cells cell_culture->treatment incubation Incubate (Time course) treatment->incubation readout Assay Readout (e.g., Viability, Reporter) incubation->readout data_collection Collect Data readout->data_collection normalization Normalize to Vehicle Control data_collection->normalization dose_response Generate Dose-Response Curve normalization->dose_response ic50 Calculate IC50/EC50 dose_response->ic50

Caption: General workflow for in vitro compound evaluation.

Quantitative Data

No quantitative biological data for this compound is publicly available. The following table summarizes the physicochemical properties of a potentially related compound, NSC-LSC-1 (CAS: 179798-21-1), obtained from PubChem.

PropertyValueSource
Molecular FormulaC47H51NO14PubChem
Molecular Weight853.9 g/mol PubChem
XLogP3-AA3.8PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count15PubChem
Rotatable Bond Count9PubChem

Signaling Pathways

The mechanism of action and the signaling pathways modulated by this compound are unknown. The following diagram illustrates a hypothetical logical relationship for troubleshooting unexpected experimental outcomes.

troubleshooting_logic cluster_observation Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps observation Unexpected Experimental Result solubility Poor Solubility / Precipitation observation->solubility stability Compound Instability observation->stability off_target Off-Target Effects observation->off_target assay_interference Assay Interference observation->assay_interference vehicle_effect Vehicle Effect observation->vehicle_effect solubility_check Check Solubility in Media solubility->solubility_check fresh_prep Prepare Fresh Dilutions stability->fresh_prep controls Run Additional Controls (Positive/Negative) off_target->controls interference_check Test for Assay Interference assay_interference->interference_check vehicle_control Verify Vehicle Control vehicle_effect->vehicle_control

Caption: Troubleshooting logic for unexpected experimental results.

Technical Support Center: NSC 245214 Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available, detailed information regarding a specific assay for "NSC 245214," including its mechanism of action, established experimental protocols, and common troubleshooting issues, is limited. The following guide is based on general principles of cell-based assay development and troubleshooting for novel compounds originating from screening libraries like those of the National Cancer Institute (NCI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

Q2: I am not seeing the expected cytotoxic effect of this compound in my cell line. What could be the reason?

Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Specificity: The activity of a compound can be highly dependent on the genetic background of the cell line used. Your cell line may lack the specific target or pathway that this compound acts upon.

  • Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions: The incubation time, cell density, and serum concentration in the media can all influence the apparent activity of a compound.

  • Drug Efflux: Some cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the compound out of the cell.

Q3: How can I determine the optimal concentration range for this compound in my experiments?

A dose-response experiment is crucial. It is recommended to perform a broad-range dose-response curve (e.g., from nanomolar to high micromolar concentrations) to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. This will help you select appropriate concentrations for subsequent assays.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Ensure thorough but gentle mixing of the compound in the media before adding to the cells.
Precipitation of the compound in the media Poor solubility of this compound in aqueous solutions.Check the recommended solvent for this compound. A small amount of DMSO is commonly used to dissolve compounds, but the final concentration should be kept low (typically <0.5%) to avoid solvent toxicity. Consider using a different formulation or vehicle.
Inconsistent results between experiments Variation in cell passage number, reagent quality, or incubation times.Use cells within a consistent and low passage number range. Use fresh, quality-controlled reagents. Standardize all incubation times and experimental conditions.
Unexpected cell morphology changes Off-target effects of the compound or cellular stress responses.Perform cell morphology analysis using microscopy. Consider assays for common stress pathways (e.g., apoptosis, autophagy) to understand the cellular response to the compound.

Experimental Protocols

As no specific, validated protocol for an this compound assay is publicly available, a general protocol for a cell viability assay is provided below. This should be optimized for your specific cell line and experimental goals.

General Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture C Cell Seeding A->C B Compound Dilution D Compound Treatment B->D C->D E Incubation D->E F Viability Reagent Addition E->F G Absorbance Reading F->G H Calculate % Viability G->H I Generate Dose-Response Curve H->I J Determine IC50 I->J

Caption: A generalized workflow for a cell-based cytotoxicity assay.

troubleshooting_logic start No/Low Cytotoxicity Observed q1 Is the compound soluble in media? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cell line appropriate? a1_yes->q2 sol_1 Check solvent/formulation a1_no->sol_1 end Re-evaluate Experiment sol_1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are assay conditions optimal? a2_yes->q3 sol_2 Screen different cell lines a2_no->sol_2 sol_2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol_3 Optimize incubation time/cell density a3_no->sol_3 sol_3->end

Caption: A troubleshooting decision tree for unexpected assay results.

References

Technical Support Center: Improving NSC 245214 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with NSC 245214. The following information is based on established methods for enhancing the solubility of poorly soluble compounds.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I have a new vial of this compound. What is the best solvent to start with for creating a stock solution?

A1: For a new compound with unknown solubility, starting with a common, water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a primary choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] Ethanol is another viable option.[2]

A general protocol for preparing a stock solution involves:

  • Equilibration: Allow the vial of the lyophilized compound to reach room temperature before opening to prevent water condensation.[1]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[1]

  • Solvent Addition: Add a precise volume of your chosen solvent (e.g., DMSO) to achieve a high-concentration stock solution, typically between 10-30 mM.[3]

  • Dissolution: Ensure the compound is completely dissolved by vortexing or using a sonicator. A clear, particle-free solution indicates successful dissolution.[1]

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to maintain stability.[1]

Q2: My compound dissolves in the organic stock solvent but precipitates when diluted into my aqueous assay buffer. What should I do?

A2: This is a common problem for hydrophobic compounds. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are several strategies to overcome this:

  • Optimize Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in organic solvent concentration can help maintain solubility.[1]

  • Minimize Final Organic Solvent Concentration: The final concentration of the organic solvent in your assay is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[1] Some assays may tolerate up to 1%.[1]

  • Use Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system and can increase the solubility of nonpolar solutes.[4] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[2][4]

  • Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1] Non-ionic surfactants like Tween 80 or Poloxamers are often used.[1]

  • Adjust pH: The solubility of many compounds is dependent on the pH of the solution.[5] If this compound has acidic or basic functional groups, adjusting the pH of your buffer can increase its solubility by converting it to its more soluble ionized form.[6][7] For weakly acidic drugs, a higher pH increases solubility, while for weakly basic drugs, a lower pH increases solubility.[8]

Q3: I've tried different solvents and dilutions, but the solubility of this compound is still too low for my required experimental concentration. What advanced techniques can I explore?

A3: When basic methods are insufficient, several advanced formulation strategies can be employed to significantly enhance solubility.[6][9]

  • Particle Size Reduction: The solubility of a drug is often related to its particle size; as particle size decreases, the surface area-to-volume ratio increases, which allows for greater interaction with the solvent.[6]

    • Micronization: This process reduces particle size into the micron range using milling techniques.[6] While it increases the dissolution rate, it doesn't change the equilibrium solubility.[6][10]

    • Nanosuspension: This involves producing drug particles of nanometer size, which can dramatically increase dissolution rates and saturation solubility.[11]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed within a hydrophilic polymer matrix.[2] This can be achieved through methods like solvent evaporation or hot-melt extrusion, often resulting in an amorphous form of the drug, which has higher solubility than its crystalline form.[10][12]

  • Complexation:

    • Cyclodextrins: These are molecules that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the drug within a hydrophilic shell, thereby improving its aqueous solubility.[2]

  • Lipid-Based Formulations: Incorporating the compound into inert lipid vehicles such as oils, emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) is a highly effective approach for lipophilic drugs.[13]

Summary of Solubility Enhancement Techniques

TechniquePrinciple of ActionKey Considerations
pH Adjustment Converts the compound to its more soluble ionized form.[6]Effective for compounds with ionizable functional groups. The chosen pH should not cause compound degradation or affect assay performance.[14]
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[2][9]The co-solvent must be compatible with the experimental system (e.g., non-toxic to cells). Common examples include ethanol, PEG 400, and propylene glycol.[2][15]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[1]Can interfere with cell membranes or assay components at high concentrations. Common examples include Tween 80 and Poloxamers.[1]
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate and potentially higher solubility.[6][16]Techniques include micronization and nanosizing. May require specialized equipment.[11][16]
Solid Dispersion The drug is dispersed in an amorphous state within a hydrophilic carrier, increasing its dissolution rate and solubility.[12]Requires careful selection of the carrier polymer. Methods include solvent evaporation and melt extrusion.[10]
Cyclodextrin (B1172386) Complexation Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin molecule.[2]The size of the cyclodextrin cavity must be appropriate for the drug molecule.

Experimental Protocols

General Protocol for Preparing Stock and Working Solutions of this compound

This protocol provides a systematic approach to solubilizing a compound with presumed poor aqueous solubility for in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous assay buffer (e.g., PBS or cell culture medium), sterile

Procedure:

  • Prepare a High-Concentration Primary Stock Solution (e.g., 20 mM in 100% DMSO): a. Bring the vial of this compound to room temperature. b. Briefly centrifuge the vial to ensure all powder is at the bottom. c. Calculate the volume of DMSO required to achieve a 20 mM concentration based on the amount of this compound in the vial (Molecular Weight: 853.9 g/mol ). d. Add the calculated volume of DMSO to the vial. e. Vortex vigorously for 2-5 minutes. If particles are still visible, sonicate the solution for 5-10 minutes. f. Visually inspect to ensure the solution is clear and free of precipitates. g. Aliquot the primary stock solution into smaller, single-use volumes and store at -80°C.

  • Prepare an Intermediate Dilution (e.g., 2 mM in Assay Buffer with 10% DMSO): a. Thaw one aliquot of the 20 mM primary stock solution. b. In a sterile tube, add 9 parts of your aqueous assay buffer. c. Add 1 part of the 20 mM primary stock solution to the buffer and immediately vortex to mix thoroughly. This rapid mixing is crucial to prevent precipitation. d. Visually inspect the solution. If it remains clear, you can proceed. If it becomes cloudy, the compound is precipitating, and a troubleshooting strategy (e.g., adding a co-solvent or surfactant to the buffer) is needed.

  • Prepare the Final Working Solution (e.g., 20 µM in Assay Buffer with 0.1% DMSO): a. Perform a serial dilution from the 2 mM intermediate stock into the final assay buffer. b. For a 20 µM final concentration, you would perform a 1:100 dilution of the 2 mM intermediate stock. c. Add 99 parts of the assay buffer to a new sterile tube. d. Add 1 part of the 2 mM intermediate solution and vortex to mix. e. This final solution now contains your desired concentration of this compound with a low, cell-tolerable concentration of DMSO (0.1%).

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_start Initial Solubilization cluster_test Aqueous Dilution Test cluster_success Assay Ready cluster_troubleshoot Troubleshooting Strategies cluster_advanced Advanced Formulation start Lyophilized this compound stock Prepare 10-30 mM Stock in 100% DMSO start->stock dilute Dilute into Aqueous Assay Buffer stock->dilute check Precipitation Observed? dilute->check success Proceed with Experiment check->success No ph Adjust Buffer pH check->ph Yes ph->dilute cosolvent Add Co-solvent (e.g., PEG 400) ph->cosolvent advanced Consider Advanced Methods: - Nanosuspension - Solid Dispersion - Cyclodextrin Complex ph->advanced Still Insoluble cosolvent->dilute surfactant Add Surfactant (e.g., Tween 80) cosolvent->surfactant cosolvent->advanced Still Insoluble surfactant->dilute surfactant->advanced Still Insoluble

Caption: Troubleshooting workflow for solubilizing this compound.

G cluster_cosolvent Mechanism: Co-solvency cluster_surfactant Mechanism: Micellar Solubilization water1 Water (High Polarity) mixture Water-Cosolvent Mixture (Reduced Polarity) water1->mixture + drug1 This compound (Insoluble) cosolvent Co-solvent (e.g., Ethanol) cosolvent->mixture + drug2 This compound (Soluble) mixture->drug2 Solubilizes drug3 This compound (Insoluble) micelle Micelle with Drug Core drug3->micelle Encapsulated by surfactant_mol Surfactant Molecules surfactant_mol->micelle drug4 Solubilized Drug

Caption: Mechanisms of co-solvents and surfactants.

References

Technical Support Center: NSC 245214 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Urgent Notice for Researchers:

Our comprehensive search for "NSC 245214" across multiple scientific databases and public resources has not yielded any specific information for a compound with this identifier. This suggests that "this compound" may be an internal project code, a misidentified compound, or an identifier not yet in the public domain.

The closest match found is NSC-LSC-1 , a compound registered in the PubChem database (CID 11828953). However, we cannot confirm if this is the molecule you are working with.

To provide you with accurate and relevant troubleshooting support, please verify the exact name or CAS number of your compound.

Once the correct compound identity is established, this technical support center will be populated with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to assist you in your research.

We are prepared to offer comprehensive support covering:

  • Compound Handling and Storage: Best practices for solubility, stability, and storage to ensure experimental reproducibility.

  • Assay-Specific Troubleshooting: Guidance on common issues encountered in various cellular and biochemical assays.

  • Data Interpretation: Insights into expected outcomes and potential reasons for unexpected results.

  • Mechanism of Action: Detailed explanations of the compound's biological activity and signaling pathways.

We are committed to supporting your research endeavors and will expedite the creation of this technical resource as soon as we receive the correct compound information. Please contact our support team with the accurate identifier for "this compound" to enable us to assist you further.

Technical Support Center: NSC 245214 Concentration Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the concentration optimization of the biochemical reagent NSC 245214. Given the limited specific public information on this compound, this guide also serves as a general framework for optimizing the concentration of novel or poorly characterized small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: For a novel compound like this compound, it is recommended to start with a broad range of concentrations to determine its potency and potential cytotoxicity. A typical starting range would be from 1 nM to 100 µM. This wide range helps in identifying the optimal concentration window for the desired biological effect while minimizing off-target effects.

Q2: How can I determine if the observed cellular effects are specific to this compound's activity and not due to solvent toxicity?

A2: It is crucial to include a vehicle control in all experiments. The vehicle is the solvent used to dissolve this compound (e.g., DMSO). The final concentration of the solvent in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level, which is typically below 0.5%. Any observed effects in the treated groups should be compared to the vehicle control to ensure they are compound-specific.

Q3: My results with this compound are not consistent between experiments. What could be the cause?

A3: Inconsistent results can arise from several factors, including issues with the compound's stability and solubility, variations in cell culture conditions (e.g., cell density, passage number), and inconsistencies in experimental procedures (e.g., incubation times, reagent preparation).

Q4: What should I do if I observe cytotoxicity at the desired effective concentration?

A4: If this compound exhibits cytotoxicity at the concentration required for its biological activity, consider performing a time-course experiment to see if a shorter exposure time can achieve the desired effect without causing cell death. Additionally, you can explore the use of a lower, non-toxic concentration in combination with another agent to potentially achieve a synergistic effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at any concentration. 1. Compound inactivity: this compound may not be active in your specific assay. 2. Poor compound solubility: The compound may be precipitating out of solution. 3. Compound degradation: The compound may not be stable under your experimental conditions.1. Confirm compound activity: If possible, use a positive control assay where the compound's activity has been previously reported. 2. Check solubility: Visually inspect your stock and working solutions for any precipitate. Consider using a different solvent or sonication to aid dissolution. 3. Assess stability: Perform a stability test of the compound in your assay medium over the course of the experiment.
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in dispensing the compound or reagents. 3. Edge effects in microplates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.1. Ensure uniform cell seeding: Use a cell counter for accurate cell density and ensure proper mixing of the cell suspension before plating. 2. Calibrate pipettes: Regularly check and calibrate your pipettes. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity.
Observed effect is not dose-dependent. 1. Compound precipitation at high concentrations: The effective concentration may not be increasing with the nominal concentration. 2. Off-target effects at high concentrations: The compound may be hitting other targets, leading to a complex biological response. 3. Assay saturation: The readout of your assay may have reached its maximum, preventing the detection of further increases in effect.1. Determine the solubility limit: Test the solubility of this compound in your assay medium. 2. Focus on the lower concentration range: Analyze the dose-response at lower, non-saturating concentrations. 3. Optimize assay conditions: Adjust the assay parameters (e.g., substrate concentration, antibody dilution) to ensure you are working within the linear range of detection.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that effectively inhibits cell viability/proliferation in a dose-dependent manner.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 200 µM to 2 nM. Also, prepare a vehicle control (e.g., 0.2% DMSO in media).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)12.8
HCT116 (Colon Cancer)8.1
HeLa (Cervical Cancer)25.4

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound and Vehicle Control prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate % Viability and Plot Dose-Response Curve read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_logic action_node action_node outcome_node outcome_node start Inconsistent Results? check_compound Compound Stability & Solubility OK? start->check_compound check_cells Cell Culture Conditions Consistent? check_compound->check_cells Yes action_compound Prepare Fresh Stock, Check Solubility check_compound->action_compound No check_protocol Experimental Protocol Followed Precisely? check_cells->check_protocol Yes action_cells Standardize Cell Seeding & Passage Number check_cells->action_cells No action_protocol Review and Standardize Protocol check_protocol->action_protocol No end_good Consistent Results check_protocol->end_good Yes action_compound->start action_cells->start action_protocol->start end_bad Problem Persists

Caption: Troubleshooting logic for inconsistent experimental results.

Preventing Degradation of NSC 245214: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of NSC 245214. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Compound Information:

  • Name: 2-(3,5-dinitro-2-thienyl)cyclohexanone

  • NSC Number: 245214

  • CAS Number: 31554-45-7

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and what are the potential sources of degradation?

A1: this compound is a dinitrothiophene derivative. Based on its structure, which includes nitro groups and a ketone functional group, potential degradation pathways could involve reduction of the nitro groups, hydrolysis, or reactions involving the enolizable ketone. Exposure to light, high temperatures, strong acids or bases, and reducing agents should be considered as potential triggers for degradation.

Q2: How should I properly store this compound to minimize degradation?

A2: Proper storage is critical to maintaining the integrity of this compound. The following storage conditions are recommended based on general chemical stability principles for similar compounds.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C (long-term)Reduces the rate of potential chemical reactions.
2-8°C (short-term)Suitable for samples that will be used within a few days.
Light Protect from light (amber vials)Dinitroaromatic compounds can be light-sensitive.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.
Form Solid (lyophilized powder)More stable than solutions.

Q3: What are the best practices for preparing and handling solutions of this compound?

A3: To minimize degradation during solution preparation and handling, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for similar compounds include DMSO, DMF, or ethanol. The choice of solvent should be validated for your specific experiment.

  • Solution Preparation:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Prepare solutions fresh for each experiment whenever possible.

    • Use a sonicator to aid dissolution if necessary, but avoid excessive heating.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Use tightly sealed vials with inert gas overlay.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid compound. Verify the purity of the solid if possible.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes.
Loss of compound activity over time Instability in the experimental buffer or media.Assess the stability of this compound in your specific experimental medium over the time course of the experiment.
Exposure to light during the experiment.Protect experimental setup from light.
Visible changes in solution (color change, precipitation) Degradation or poor solubility.Prepare a fresh solution. Consider a different solvent or a lower concentration.

Experimental Protocols

Protocol: Assessment of this compound Stability in Experimental Buffer

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.

    • Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Protect the samples from light.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Interpretation:

    • Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.

Visualizations

Logical Workflow for Preventing this compound Degradation

cluster_storage Storage cluster_handling Solution Handling cluster_experiment Experimental Conditions storage_solid Store Solid at -20°C/-80°C prep_fresh Prepare Fresh Solutions storage_solid->prep_fresh storage_light Protect from Light minimize_exposure Minimize Light/Air Exposure storage_light->minimize_exposure storage_inert Store under Inert Gas storage_inert->minimize_exposure aliquot Aliquot Stock Solutions prep_fresh->aliquot avoid_freeze_thaw Avoid Freeze-Thaw Cycles aliquot->avoid_freeze_thaw validate_stability Validate Stability in Buffer avoid_freeze_thaw->validate_stability validate_stability->minimize_exposure

Caption: A workflow diagram illustrating key steps to prevent the degradation of this compound.

Potential Degradation Pathway of this compound

NSC245214 This compound (2-(3,5-dinitro-2-thienyl)cyclohexanone) Degradation Degradation Products NSC245214->Degradation Light, Heat, Strong Acid/Base, Reducing Agents

Caption: Potential triggers for the degradation of this compound.

Technical Support Center: NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the experimental variability and specific applications of NSC 245214 is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on general principles of experimental design and common issues encountered with novel small molecule compounds. Researchers should adapt these recommendations to their specific experimental context and validate all findings rigorously.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: The optimal solvent and storage conditions for this compound are not well-documented. As a starting point, it is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, and PBS. For initial experiments, preparing a high-concentration stock solution in 100% DMSO is a standard practice. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. It is crucial to determine the stability of this compound in your chosen solvent and experimental media by performing stability-indicating assays.

Q2: How can I determine the optimal concentration range for my cell-based assays?

A2: To determine the effective concentration range of this compound, a dose-response experiment is essential. We recommend performing a broad-range dose-response curve (e.g., from nanomolar to high micromolar concentrations) in your chosen cell line(s). This initial screen will help identify the concentration window where the compound exhibits biological activity and will inform the selection of concentrations for subsequent experiments.

Q3: I am observing inconsistent results between experiments. What are the potential sources of variability?

A3: Experimental variability can arise from several factors. Key areas to investigate include:

  • Compound Stability: Ensure your stock solution and working solutions are stable under your experimental conditions (e.g., temperature, light exposure, time in media).

  • Cell Culture Conditions: Maintain consistent cell passage number, confluency, and media composition.

  • Assay Protocol: Adhere strictly to a standardized protocol, paying close attention to incubation times, reagent concentrations, and washing steps.

  • Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Plate Effects: Be aware of potential "edge effects" on multi-well plates and consider randomizing sample placement.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Potential Cause Troubleshooting Step
Compound Insolubility Test the solubility of this compound in your assay medium. Consider using a different solvent or a solubilizing agent if necessary.
Compound Degradation Prepare fresh working solutions for each experiment. Assess the stability of the compound under your experimental conditions using analytical methods like HPLC.
Incorrect Concentration Range Perform a wider dose-response curve to ensure you are testing a relevant concentration range.
Cell Line Insensitivity Test the compound in multiple cell lines to identify a sensitive model.
Assay Incubation Time Optimize the incubation time to allow for the compound to exert its biological effect.
Issue 2: High Well-to-Well Variability in Cell-Based Assays
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell density in each well.
Compound Precipitation Visually inspect wells for any signs of compound precipitation after addition to the media. If precipitation occurs, try a lower concentration or a different formulation.
Uneven Evaporation Maintain proper humidity in the incubator. Use plates with lids and consider sealing the plates for long-term experiments.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized methodologies for key experiments. Researchers must optimize these protocols for their specific cell lines and experimental goals.

General Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

As the signaling pathway of this compound is not established, a generalized experimental workflow for screening a novel compound is provided below.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Cell-Based Assay cluster_2 Data Analysis Stock_Solution Prepare High-Concentration Stock in DMSO Working_Solutions Prepare Serial Dilutions in Culture Medium Stock_Solution->Working_Solutions Dilution Compound_Addition Add Working Solutions to Cells Working_Solutions->Compound_Addition Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Compound_Addition Incubation Incubate for Defined Period Compound_Addition->Incubation Assay_Readout Perform Viability Assay (e.g., MTT) Incubation->Assay_Readout Data_Collection Measure Absorbance Assay_Readout->Data_Collection IC50_Calculation Calculate IC50 Value Data_Collection->IC50_Calculation

Technical Support Center: 2-(3,5-dinitro-2-thienyl)-cyclohexanone Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis and purification of 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-(3,5-dinitro-2-thienyl)-cyclohexanone?

A1: The synthesis is typically achieved through a nucleophilic aromatic substitution reaction. The key step involves the reaction of an enamine derived from cyclohexanone (B45756) with 2-chloro-3,5-dinitrothiophene (B189638). This method is a variation of the Stork enamine synthesis.

Q2: What are the critical parameters for the enamine formation step?

A2: The formation of the cyclohexanone enamine is crucial for the success of the reaction. Key parameters include the choice of the secondary amine (pyrrolidine and morpholine (B109124) are common), the use of an acid catalyst (like p-toluenesulfonic acid), and the efficient removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus.

Q3: What safety precautions should be taken when working with dinitro-thienyl compounds?

A3: Dinitro-aromatic compounds can be sensitive to heat, shock, and friction and should be handled with care. It is essential to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Q4: How can I confirm the successful synthesis of the product?

A4: The product can be characterized using various spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will show characteristic peaks for the cyclohexanone and dinitro-thienyl moieties. Infrared (IR) spectroscopy should reveal a strong carbonyl (C=O) stretch. Mass spectrometry (MS) can be used to confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone

This protocol is a representative method based on the principles of the Stork enamine reaction and may require optimization.

Materials:

Procedure:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude enamine.

  • Reaction with 2-Chloro-3,5-dinitrothiophene:

    • Dissolve the crude enamine in anhydrous dichloromethane.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of 2-chloro-3,5-dinitrothiophene (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with 1 M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

    • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Characterization Data
Technique Expected Observations
1H NMR Complex multiplets for the cyclohexanone protons. A singlet for the proton on the thiophene (B33073) ring.
13C NMR A peak corresponding to the carbonyl carbon of the cyclohexanone. Peaks for the carbons of the dinitro-thienyl group.
IR Spectroscopy A strong absorption band around 1710 cm-1 for the C=O stretch. Bands for C-NO2 stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C10H10N2O5S, MW: 270.26 g/mol ).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no product yield Incomplete enamine formation.Ensure complete removal of water during the azeotropic distillation. Use freshly distilled pyrrolidine/morpholine.
Low reactivity of 2-chloro-3,5-dinitrothiophene.The reaction may require heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Hydrolysis of the enamine before reaction.Ensure all reagents and solvents are anhydrous.
Formation of multiple products Self-condensation of cyclohexanone.Ensure complete conversion to the enamine before adding the electrophile.
N-alkylation of the enamine.This is a known side reaction in Stork enamine syntheses. Purification by column chromatography should separate the C- and N-alkylated products.
Difficulty in purification Product co-elutes with impurities.Try different solvent systems for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective.
Oily product that is difficult to handle.Attempt to form a solid derivative, such as a 2,4-dinitrophenylhydrazone, for easier handling and characterization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis enamine_formation Enamine Formation (Cyclohexanone + Pyrrolidine) reaction Reaction with 2-Chloro-3,5-dinitrothiophene enamine_formation->reaction Crude Enamine hydrolysis Hydrolysis reaction->hydrolysis Iminium Salt Intermediate workup Aqueous Work-up hydrolysis->workup chromatography Column Chromatography workup->chromatography Crude Product characterization Characterization (NMR, IR, MS) chromatography->characterization Pure Product

Caption: Experimental workflow for the synthesis and purification of 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

troubleshooting_flow start Low/No Product check_enamine Check Enamine Formation (TLC, NMR of crude) start->check_enamine check_reaction Monitor Reaction Progress (TLC) check_enamine->check_reaction Enamine Confirmed solution_enamine Optimize Enamine Formation: - Anhydrous conditions - Efficient water removal check_enamine->solution_enamine Incomplete/Absent check_workup Analyze Aqueous & Organic Layers check_reaction->check_workup Starting Material Consumed solution_reaction Optimize Reaction Conditions: - Increase temperature - Longer reaction time check_reaction->solution_reaction No Reaction solution_workup Adjust pH of Aqueous Layer and Re-extract check_workup->solution_workup Product in Aqueous Layer

Technical Support Center: NSC 245214 (CAS 31554-45-7)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 245214 (Cyclohexanone, 2-(3,5-dinitro-2-thienyl)-). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental issues and to offer troubleshooting support.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, with CAS number 31554-45-7, is a dinitrothiophene derivative.[1] It is classified as a biochemical reagent and, based on the activity of structurally related compounds, it is under investigation for its potential as an anti-cancer agent. Similar compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and may possess antioxidant properties.

Q2: What are the solubility characteristics of this compound?

Proper solubilization is critical for experimental success. Stock solutions should be prepared in an appropriate organic solvent and then diluted into aqueous buffers or cell culture media. Please refer to the table below for solubility data.

SolventSolubility
DMSO~10 mg/mL
Dimethylformamide (DMF)~15 mg/mL
Ethanol~0.25 mg/mL
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL

Q3: What is the stability of this compound?

When stored correctly as a crystalline solid, this compound is stable for at least two years. For stock solutions in organic solvents, it is recommended to store them at -20°C or -80°C in tightly sealed vials to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Issues

This section addresses specific problems that may be encountered during in vitro cell-based experiments with this compound.

Issue 1: Low Potency or Lack of Biological Activity

Possible Cause 1: Poor Solubility in Assay Medium

  • Symptom: Precipitate observed in the culture medium after adding the compound. Inconsistent results between replicate wells.

  • Troubleshooting:

    • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and compound precipitation.

    • Use a Carrier Protein: For in vivo or challenging in vitro systems, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.

    • Pre-warm Medium: Add the compound to a pre-warmed cell culture medium and mix thoroughly before adding to the cells.

Possible Cause 2: Compound Degradation

  • Symptom: Diminished activity over time when using the same stock solution.

  • Troubleshooting:

    • Prepare Fresh Stock Solutions: Prepare fresh stock solutions from the solid compound for each experiment.

    • Aliquot Stock Solutions: If a stock solution must be reused, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles.

    • Protect from Light: Store stock solutions in amber vials or wrap them in foil to protect them from light, as dinitroaromatic compounds can be light-sensitive.

Issue 2: High Variability in Cytotoxicity Assays

Possible Cause 1: Uneven Cell Plating

  • Symptom: High standard deviation between replicate wells, particularly noticeable in control (vehicle-treated) wells.

  • Troubleshooting:

    • Ensure a Single-Cell Suspension: After trypsinization, gently pipette the cell suspension up and down to break up cell clumps before counting and plating.

    • Systematic Plating: Avoid "edge effects" by not using the outer wells of the microplate, or by filling them with sterile PBS. When plating, gently swirl the plate between pipetting to ensure a homogenous cell distribution.

Possible Cause 2: Interference with Assay Reagents

  • Symptom: Unexpected color changes or absorbance/fluorescence readings in cell-free control wells (medium + compound + assay reagent).

  • Troubleshooting:

    • Run a Cell-Free Control: Always include a control group with the highest concentration of this compound in the assay medium without cells to check for direct reactivity with your assay reagent (e.g., MTT, XTT, AlamarBlue).

    • Choose a Different Assay: If interference is confirmed, switch to a different cytotoxicity assay that relies on a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Experimental Protocols & Methodologies

Protocol 1: General Cytotoxicity Assay using a Tetrazolium Salt (e.g., MTT)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the cell culture medium from a 10 mM DMSO stock.

  • Cell Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detection of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways & Visualizations

Based on data from structurally similar compounds, a potential mechanism of action for this compound is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent DNA damage.

G cluster_0 Cellular Environment cluster_1 Intracellular Events NSC_245214 This compound ROS Reactive Oxygen Species (ROS) Generation NSC_245214->ROS DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Cascade Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

A typical experimental workflow for evaluating the cytotoxic effects of this compound is outlined below.

G Start Start Experiment Solubilize Prepare this compound Stock Solution (DMSO) Start->Solubilize Plate_Cells Plate Cancer Cell Line Start->Plate_Cells Treat_Cells Treat Cells with Serial Dilutions Solubilize->Treat_Cells Plate_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay Data_Analysis Analyze Data (Calculate IC50) Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

Unraveling NSC 245214: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's biological activity and a clear comparison with existing alternatives are paramount. This guide seeks to provide a validation overview of the chemical compound NSC 245214. However, extensive searches for experimental data, including in vitro and in vivo studies, as well as detailed protocols and comparative analyses, have yielded limited specific information in the public domain.

Comparative Analysis: Data Not Available

A core component of validating a new compound is the direct comparison of its performance against established alternatives. This typically involves summarizing quantitative data from various assays into structured tables. Due to the absence of published experimental results for this compound, a data-driven comparison with other compounds is not possible at this time.

Experimental Protocols: No Published Methodologies

The replication and validation of scientific findings hinge on the availability of detailed experimental protocols. Searches for methodologies related to this compound, including protocols for key experiments such as cell viability assays, target engagement studies, or animal models, did not yield any specific, published procedures.

Signaling Pathways and Workflows: A Conceptual Representation

Without concrete experimental data on the mechanism of action of this compound, any depiction of its role in signaling pathways would be purely speculative. However, to fulfill the requirement for visualization, a generic experimental workflow for compound validation is presented below. This diagram illustrates the logical progression from initial screening to preclinical evaluation, a path that this compound would theoretically follow.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Initial Screening Initial Screening Dose-Response Studies Dose-Response Studies Initial Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling->Pharmacokinetic Studies Efficacy Studies in Animal Models Efficacy Studies in Animal Models Pharmacokinetic Studies->Efficacy Studies in Animal Models Toxicology Studies Toxicology Studies Efficacy Studies in Animal Models->Toxicology Studies Lead Optimization/Preclinical Candidate Lead Optimization/Preclinical Candidate Toxicology Studies->Lead Optimization/Preclinical Candidate

A generalized workflow for the validation of a novel chemical compound.

Comparative Analysis of Dinitrothiophene Derivatives: A Focus on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dinitrothiophene derivatives, with a specific focus on available experimental data regarding their biological activities. While the initial topic of interest was NSC 245214, a thorough review of scientific literature and chemical databases reveals a significant gap: there is currently no publicly available data on the biological activity of this compound (2-(3,5-dinitro-2-thienyl)-cyclohexanone).[1] Therefore, this guide will focus on other dinitrothiophene derivatives for which experimental data has been published, providing a valuable resource for researchers interested in this class of compounds.

Overview of Dinitrothiophene Derivatives

Dinitrothiophene derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The thiophene (B33073) ring is a well-established pharmacophore, and the addition of nitro groups can significantly influence the compound's electrophilicity and, consequently, its biological interactions.[2] Research has primarily focused on their potential as antimicrobial and anticancer agents.[2][3]

Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activity of various dinitrothiophene and related derivatives. The data highlights the potent antimicrobial effects of certain halogenated dinitrothiophenes.

Compound NameChemical StructureTarget Organism/Cell LineActivity MetricValueReference
2-chloro-3,5-dinitrothiophene (B189638) 2-Chloro-3,5-dinitrothiopheneEscherichia coliMinimum Inhibitory Concentration (MIC)Not specified, but noted as having the highest activity in the series.[4][5]
Micrococcus luteusMinimum Inhibitory Concentration (MIC)Not specified, but noted as having the highest activity in the series.[4][5]
Aspergillus nigerMinimum Inhibitory Concentration (MIC)Not specified, but noted as having the highest activity in the series.[4][5]
2-bromo-3,5-dinitrothiophene (B1621092) 2-Bromo-3,5-dinitrothiopheneEscherichia coliMinimum Inhibitory Concentration (MIC)Not specified, but noted as having the highest activity in the series.[4][5]
Micrococcus luteusMinimum Inhibitory Concentration (MIC)Not specified, but noted as having the highest activity in the series.[4][5]
Aspergillus nigerMinimum Inhibitory Concentration (MIC)Not specified, but noted as having the highest activity in the series.[4][5]
2,4-dinitrothiophene 2,4-DinitrothiopheneEscherichia coli, Micrococcus luteus, Aspergillus nigerMinimum Inhibitory Concentration (MIC)Not specified, but noted as active.[4][5]

Mechanism of Action

The proposed mechanism of action for the highly active 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene involves nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, leading to the displacement of the halogen.[4][5] For dinitrothiophene derivatives lacking a leaving group, such as 2,4-dinitrothiophene, the formation of Meisenheimer complexes with intracellular nucleophiles is a suggested mechanism.[4][5]

In the context of cancer research, various thiophene derivatives have been investigated for their ability to inhibit specific signaling pathways.[2][6] For instance, some thiophene-triazine derivatives have been shown to inhibit the PI3K/mTOR pathway in breast cancer cells.[6] Another study highlighted a thiophene derivative that acts as a dual inhibitor of β-tubulin and the Wnt/β-catenin pathway in gastrointestinal cancers.[7]

Experimental Protocols

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol provides a general framework for assessing the antimicrobial activity of dinitrothiophene derivatives.

1. Preparation of Microbial Cultures:

  • Inoculate a sterile broth medium with a pure culture of the target microorganism (e.g., E. coli, M. luteus).
  • Incubate the culture under optimal conditions (e.g., 37°C for 24 hours for bacteria) to achieve a logarithmic growth phase.
  • Dilute the culture to a standardized concentration (e.g., 1 x 10^6 colony-forming units (CFU)/mL).

2. Preparation of Test Compounds:

  • Dissolve the dinitrothiophene derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Perform serial dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.

3. Microdilution Assay:

  • In a 96-well microtiter plate, add a fixed volume of the diluted microbial culture to each well.
  • Add an equal volume of the serially diluted test compounds to the corresponding wells.
  • Include positive controls (microorganism with no compound) and negative controls (broth medium only).
  • Incubate the plate under appropriate conditions for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity, which indicates microbial growth.
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
  • Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in the determination.

Visualizations

Hypothetical Signaling Pathway Inhibition by a Thiophene Derivative

The following diagram illustrates a hypothetical mechanism by which a thiophene derivative might exert its anticancer effects through the inhibition of a key signaling pathway. Note: This is a generalized representation and is not specific to this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Inhibition Inhibition->PI3K

Caption: Hypothetical PI3K/Akt/mTOR pathway inhibition by a thiophene derivative.

General Experimental Workflow for Biological Screening

The diagram below outlines a typical workflow for the initial biological screening of a compound library, such as one containing dinitrothiophene derivatives.

G Start Start: Compound Library Primary_Screening Primary Screening (e.g., High-Throughput MIC Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (e.g., IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Cytotoxicity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: General workflow for the biological screening of chemical compounds.

References

A Comparative Analysis of Kinase Inhibitors: Understanding the Landscape of Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of oncology, the development of targeted therapies has revolutionized treatment paradigms. Kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine, offering the potential for improved efficacy and reduced toxicity compared to traditional chemotherapy. This guide provides a comparative overview of inhibitors targeting key signaling pathways implicated in cancer cell survival and proliferation, with a focus on the AKT and Cyclin-Dependent Kinase (CDK) pathways.

The AKT Signaling Pathway: A Critical Node in Cancer Progression

The serine/threonine kinase AKT is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. The AKT pathway is intricately regulated by upstream signals, including growth factors and cytokines, which activate phosphoinositide 3-kinase (PI3K). Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the plasma membrane, leading to its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mTORC2 complex. Once activated, AKT phosphorylates a multitude of downstream substrates, thereby promoting cell survival and inhibiting apoptosis.

Several therapeutic strategies have been developed to inhibit the AKT pathway. These include direct AKT inhibitors, as well as inhibitors of upstream activators like PI3K and downstream effectors. For instance, UCN-01 (7-hydroxystaurosporine) has been shown to indirectly suppress AKT activity by inhibiting its upstream kinase, PDK1.[1] Similarly, inhibitors of heat-shock protein 90 (HSP90) can also lead to the downregulation of AKT activity.[1]

Signaling Pathway of AKT Activation and Inhibition

AKT_Pathway AKT Signaling Pathway and Points of Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates & Activates CellSurvival Cell Survival, Growth, Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis UCN01 UCN-01 UCN01->PDK1 Inhibits HSP90i HSP90 Inhibitors HSP90i->AKT Inhibits experimental_workflow General Workflow for Kinase Inhibitor Evaluation CellCulture 1. Cancer Cell Line Culture InhibitorTreatment 2. Treatment with Kinase Inhibitor CellCulture->InhibitorTreatment ViabilityAssay 3. Cell Viability Assay (e.g., MTT) InhibitorTreatment->ViabilityAssay WesternBlot 4. Western Blot Analysis InhibitorTreatment->WesternBlot DataAnalysis 5. Data Analysis and IC50 Determination ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis

References

NSC606985: A Preclinical Efficacy Profile in Prostate Cancer and Comparison with Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound NSC606985 is referenced in this guide. Initial searches for "NSC 245214" did not yield relevant results, and available research literature consistently refers to NSC606985, a camptothecin (B557342) analog with demonstrated activity in prostate cancer cell lines. It is presumed that "this compound" was a typographical error.

This guide provides a comparative overview of the preclinical efficacy of NSC606985 in prostate cancer models against established standard-of-care drugs for castration-resistant prostate cancer (CRPC). The information on NSC606985 is based on in-vitro studies, as no direct comparative preclinical or clinical trial data against standard therapies are currently available. The standard drugs discussed include the taxane (B156437) chemotherapies docetaxel (B913) and cabazitaxel (B1684091), and the androgen receptor signaling inhibitors abiraterone (B193195) and enzalutamide.

Executive Summary

NSC606985, a water-soluble camptothecin analog, has demonstrated dose-dependent effects on prostate cancer cell lines, inducing apoptosis and inhibiting cell proliferation.[1] Its mechanism of action involves the inhibition of topoisomerase I and modulation of protein kinase C delta (PKCδ) signaling.[1] While these preclinical findings are promising, it is crucial to note the absence of in-vivo or clinical data directly comparing NSC606985 to the current standards of care for CRPC.

Standard therapies for CRPC, such as docetaxel, cabazitaxel, abiraterone, and enzalutamide, have well-established efficacy and safety profiles from extensive clinical trials, leading to significant improvements in overall survival and progression-free survival in patients.[2][3][4][5][6][7]

In-Vitro Efficacy of NSC606985

The following table summarizes the available quantitative data on the in-vitro effects of NSC606985 on various prostate cancer cell lines.

Cell LineAssayKey FindingsReference
DU-145Cell ViabilityDose- and time-dependent decrease in viable cell numbers. At 50 nM, a >50% reduction in viable cells after 72h.[8]
PC-3Cell ViabilitySimilar dose- and time-dependent decrease in viable cell numbers as observed in DU-145 cells.[8]
LNCaPCell ViabilityLess sensitive to NSC606985 compared to DU-145 and PC-3 cells.[8]
DU-145Apoptosis & Cell CycleTime- and dose-dependent induction of apoptosis and S-phase cell cycle arrest.[8]
LAPC4Cell Proliferation & ApoptosisBiphasic effect: low doses (10-100 nM) increased cell proliferation, while high doses (500 nM - 5 µM) induced apoptosis. This dual action is mediated by PKCδ.[9]

Signaling Pathway of NSC606985

The diagram below illustrates the proposed mechanism of action for NSC606985, leading to apoptosis in prostate cancer cells.

NSC606985_Pathway NSC606985 NSC606985 Topoisomerase_I Topoisomerase I NSC606985->Topoisomerase_I Inhibition PKCd PKCδ Activation NSC606985->PKCd DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria Mitochondria PKCd->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Proposed signaling pathway of NSC606985 in prostate cancer cells.

Standard Drugs for Castration-Resistant Prostate Cancer

The current standard of care for CRPC includes several agents with distinct mechanisms of action:

  • Docetaxel: A taxane-based chemotherapy that works by disrupting microtubule function, leading to cell cycle arrest and apoptosis. It is a first-line chemotherapy option for mCRPC.[5][6]

  • Cabazitaxel: A next-generation taxane that is effective in patients whose disease has progressed on docetaxel.[4][10][11]

  • Abiraterone Acetate (B1210297): An androgen biosynthesis inhibitor that blocks the production of androgens, which fuel prostate cancer growth.[3][12][13]

  • Enzalutamide: A potent androgen receptor inhibitor that blocks multiple steps in the androgen receptor signaling pathway.[2][14][15]

Direct comparison of the in-vitro efficacy of NSC606985 with these standard drugs is not possible due to the lack of head-to-head studies. However, the established clinical benefits of the standard drugs in large-scale clinical trials provide a benchmark for any new therapeutic agent.

Experimental Protocols

In-Vitro Cell Viability Assay for NSC606985

This section outlines a general protocol for assessing the effect of NSC606985 on the viability of prostate cancer cell lines, based on methodologies described in the literature.[1][8]

Objective: To determine the dose- and time-dependent effects of NSC606985 on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., DU-145, PC-3, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • NSC606985

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of NSC606985 in complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of NSC606985. Include a vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

The following diagram illustrates the experimental workflow for the in-vitro cell viability assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Prostate Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution NSC606985 Serial Dilution Drug_Treatment Treat Cells with NSC606985 Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubate for 24, 48, 72h Drug_Treatment->Incubation Viability_Assay Add Viability Reagent Incubation->Viability_Assay Plate_Reading Measure Absorbance Viability_Assay->Plate_Reading Data_Analysis Calculate IC50 Plate_Reading->Data_Analysis

Workflow for in-vitro cell viability testing of NSC606985.

Conclusion

NSC606985 exhibits promising anti-cancer activity in preclinical in-vitro models of prostate cancer through mechanisms involving topoisomerase I inhibition and PKCδ modulation. However, a significant gap in knowledge exists regarding its in-vivo efficacy and safety profile. Direct comparisons with standard-of-care drugs for CRPC, such as docetaxel, cabazitaxel, abiraterone, and enzalutamide, are not available. While the in-vitro data for NSC606985 are encouraging, further comprehensive preclinical and clinical studies are imperative to ascertain its potential therapeutic role in the management of prostate cancer and to establish a comparative efficacy profile against existing therapies.

References

Unraveling NSC 245214: A Scarcity of Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for cross-validation studies and related experimental data for the compound NSC 245214, publicly available scientific literature is strikingly sparse. While the chemical identity of this compound has been confirmed as 2-(3,5-dinitro-2-thienyl)-cyclohexanone (CAS number: 31554-45-7), a thorough investigation into its biological activity, mechanism of action, and comparative performance against other agents has yielded no significant findings.

Currently, this compound is primarily listed in the catalogs of biochemical reagent suppliers. These commercial listings, however, do not provide any substantive experimental data, such as results from in vitro or in vivo studies, which are essential for conducting a comparative analysis. The term "cross-validation" in the context of a chemical compound is atypical and may refer to a variety of comparative experimental designs. Regardless of the interpretation, no studies presenting such comparative data for this compound could be located.

Our extensive search included queries for its mechanism of action, potential therapeutic targets, and any research pertaining to its application, particularly in cancer research as suggested by the "NSC" prefix often associated with the National Cancer Institute. Unfortunately, these avenues of investigation did not uncover any published research articles, clinical trial data, or detailed experimental protocols involving this compound.

This absence of data makes it impossible to construct the requested comparison guide, including data tables and visualizations of signaling pathways or experimental workflows. The scientific community has yet to publish research that would shed light on the biological context and potential utility of this compound.

Replicating experiments with NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for researchers, scientists, and drug development professionals on replicating experiments with NSC 245214 cannot be provided at this time. Extensive searches for "this compound" and variations of this identifier have yielded no specific information about a compound with this designation.

The National Service Center (NSC) and National Cancer Institute (NCI) databases contain a vast number of compounds, and it is possible that "this compound" is an incorrect, outdated, or internal identifier that is not publicly available. Without information on the chemical structure, biological target, or mechanism of action of this compound, it is impossible to:

  • Identify alternative or comparable compounds.

  • Find and present relevant experimental data for comparison.

  • Detail specific experimental protocols.

  • Visualize associated signaling pathways or experimental workflows.

Further investigation into the correct identifier or any published literature associated with this compound is necessary to proceed with generating the requested comparison guide. Researchers interested in this compound are encouraged to verify the identifier and search for primary research articles or patents that may provide the foundational information required for a comparative analysis.

A Comparative Guide to NSC6-06985 and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC606985, a water-soluble camptothecin (B557342) analog, with other notable camptothecin derivatives. The information presented herein is intended to support research and development efforts in oncology by offering a clear, data-driven overview of their relative performance, supported by detailed experimental methodologies and pathway visualizations.

Overview of NSC606985 and Camptothecin Analogs

Camptothecin is a pentacyclic quinoline (B57606) alkaloid with potent anticancer activity, primarily through the inhibition of DNA topoisomerase I.[1] This enzyme is critical for relieving torsional stress in DNA during replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, camptothecin and its derivatives lead to DNA single-strand breaks, which can result in double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][4]

Despite its efficacy, the clinical use of the parent camptothecin has been limited by its poor water solubility and the instability of its active lactone ring at physiological pH.[1] These limitations have driven the development of numerous analogs, including NSC606985, and the clinically approved drugs Topotecan and Irinotecan, to improve solubility, stability, and therapeutic efficacy.[1][5] Irinotecan itself is a prodrug that is metabolized in the liver to its highly active form, SN-38.[6][7]

NSC606985 is a synthetic, water-soluble camptothecin analog that has demonstrated significant activity in various cancer cell lines, including those of prostate and leukemia.[8][9] Like other camptothecins, its primary mechanism of action is the inhibition of topoisomerase I, leading to cell cycle arrest and apoptosis.[10][11]

Comparative Performance Data

The following tables summarize the in vitro cytotoxicity of NSC606985 and other camptothecin analogs across different cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values (µM) of Camptothecin Analogs in Various Cancer Cell Lines

CompoundHT-29 (Colon)DU-145 (Prostate)LNCaP (Prostate)PC-3 (Prostate)
NSC606985-~0.05 (72h)~0.05 (72h)~0.05 (72h)
Camptothecin0.012---
Topotecan0.44---
Irinotecan>10---
SN-38 (active metabolite of Irinotecan)0.0025---

Data compiled from multiple sources.[6][9] Note that experimental conditions such as incubation time can affect IC50 values.

Table 2: Effect of NSC606985 on Prostate Cancer Cell Viability

Cell LineTreatmentIncubation Time% Reduction in Viable Cells
DU-14550 nM NSC60698572h>50%
LNCaP50 nM NSC60698572h~50%
PC-350 nM NSC60698572h~40%

Data adapted from studies on the effects of NSC606985 on prostate cancer cells.[9]

Signaling Pathways and Experimental Workflows

Camptothecin-Induced Apoptosis Signaling Pathway

The diagram below illustrates the mechanism of action of camptothecin analogs, leading to apoptosis.

Camptothecin_Pathway Camptothecin-Induced Apoptosis Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CPT Camptothecin Analog (e.g., NSC606985) Cleavable_Complex Ternary Cleavable Complex CPT->Cleavable_Complex stabilizes Top1_DNA Topoisomerase I-DNA Complex Top1_DNA->Cleavable_Complex forms SSB DNA Single-Strand Breaks Cleavable_Complex->SSB induces DSB DNA Double-Strand Breaks (during S-phase) SSB->DSB Replication fork collision Mitochondrion Mitochondrion DSB->Mitochondrion activates CytoC Cytochrome c Mitochondrion->CytoC releases Apoptosome Apoptosome CytoC->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Camptothecin analog-induced apoptosis pathway.

Experimental Workflow: Cell Viability (MTT) Assay

The following diagram outlines a typical workflow for assessing cell viability using an MTT assay.

MTT_Workflow MTT Assay Workflow cluster_workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compounds (e.g., NSC606985, analogues) B->C D Incubate (e.g., 72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution F->G H Incubate (overnight) G->H I Read absorbance at 570 nm H->I

Caption: A typical workflow for an MTT cell viability assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of NSC606985 and its analogues in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Overnight Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Absorbance Reading: Measure the absorbance of the samples at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of NSC606985 or its analogues for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[13]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing. Fix for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 50 µg/mL of Propidium Iodide to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry.

Conclusion

NSC606985 and other camptothecin analogs are potent anticancer agents that function by inhibiting topoisomerase I and inducing apoptosis. While SN-38, the active metabolite of Irinotecan, demonstrates the highest potency in in vitro assays, NSC606985 also exhibits significant cytotoxic effects at nanomolar concentrations against various cancer cell lines. The choice of a specific analog for further development will depend on a variety of factors including its pharmacokinetic properties, toxicity profile, and efficacy in relevant preclinical models. The experimental protocols provided in this guide offer standardized methods for the continued evaluation and comparison of these and other novel anticancer compounds.

References

Comparative Analysis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

This guide provides a proposed framework for the comparative analysis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone, a dinitrothiophene derivative classified as a biochemical reagent. Due to the limited publicly available data on its specific biological activities, this document outlines a series of recommended experiments to characterize its performance against relevant alternative compounds. The proposed studies are designed to elucidate its potential as a cytotoxic, antioxidant, and enzyme-inhibiting agent.

Introduction to 2-(3,5-dinitro-2-thienyl)-cyclohexanone

2-(3,5-dinitro-2-thienyl)-cyclohexanone is a unique molecule combining a cyclohexanone (B45756) ring, a thiophene (B33073) ring, and two nitro groups. The presence of dinitrophenyl and related nitroaromatic moieties in other compounds has been associated with a range of biological activities, including anticancer and antimicrobial effects, often linked to the induction of oxidative stress.[1][2][3] Similarly, thienyl derivatives are recognized for their diverse pharmacological properties, including antioxidant and antineoplastic efficacy.[4][5] This structural composition suggests that 2-(3,5-dinitro-2-thienyl)-cyclohexanone may possess interesting, yet uncharacterized, biological properties.

Proposed Comparative Compounds

To effectively evaluate the performance of 2-(3,5-dinitro-2-thienyl)-cyclohexanone, a comparative analysis against compounds with structural or functional similarities is recommended.

  • 2,4-Dinitrophenol (B41442) (2,4-DNP): A well-characterized compound known to disrupt cellular energy metabolism by uncoupling oxidative phosphorylation.[3] It serves as a benchmark for activities related to induced metabolic stress and cytotoxicity.[2][3]

  • 2-(2-thienyl)-cyclohexanone: This structural analog lacks the nitro groups, allowing for an assessment of the contribution of the dinitro-substitution to the overall activity.

  • Sorafenib: A clinically relevant multi-kinase inhibitor used in cancer therapy, serving as a positive control for kinase inhibition assays.

  • Ascorbic Acid (Vitamin C): A standard antioxidant used as a positive control in radical scavenging assays.[6][7]

Recommended Experimental Assays and Data Presentation

A comprehensive evaluation of 2-(3,5-dinitro-2-thienyl)-cyclohexanone should include assessments of its cytotoxicity, antioxidant capacity, and potential for enzyme inhibition.

Cytotoxicity Assessment

The evaluation of a compound's effect on cell viability is a critical first step in drug discovery.[8][9][10] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[11]

Table 1: Comparative Cytotoxicity (IC50) Data

CompoundCell Line (e.g., A549 - Lung Cancer)IC50 (µM) after 48hCell Line (e.g., MCF-7 - Breast Cancer)IC50 (µM) after 48h
2-(3,5-dinitro-2-thienyl)-cyclohexanoneExperimental DataExperimental Data
2,4-DinitrophenolExperimental DataExperimental Data
2-(2-thienyl)-cyclohexanoneExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental Data
Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[6][7][12] The assay measures the reduction of the DPPH radical by an antioxidant, which results in a color change that can be quantified spectrophotometrically.[13]

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)
2-(3,5-dinitro-2-thienyl)-cyclohexanoneExperimental Data
2,4-DinitrophenolExperimental Data
2-(2-thienyl)-cyclohexanoneExperimental Data
Ascorbic Acid (Positive Control)Experimental Data
Apoptosis Induction

To understand the mechanism of cell death induced by the compound, an apoptosis assay is recommended. The Caspase-3 activity assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][14][15]

Table 3: Comparative Caspase-3 Activation

Compound (at IC50 concentration)Fold Increase in Caspase-3 Activity vs. Control
2-(3,5-dinitro-2-thienyl)-cyclohexanoneExperimental Data
2,4-DinitrophenolExperimental Data
Doxorubicin (Positive Control)Experimental Data
Kinase Inhibition

Given that many thienyl-containing compounds exhibit kinase inhibitory activity, assessing the effect of the target compound on key kinases involved in cancer progression, such as VEGFR-2, is warranted.[16][17][18]

Table 4: Comparative VEGFR-2 Kinase Inhibition

CompoundIC50 (nM)
2-(3,5-dinitro-2-thienyl)-cyclohexanoneExperimental Data
2-(2-thienyl)-cyclohexanoneExperimental Data
Sorafenib (Positive Control)Experimental Data

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[11][19]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol follows established procedures for determining antioxidant activity.[6][7]

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and ascorbic acid.[7]

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][20]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[7]

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[6] Determine the IC50 value.

Caspase-3 Colorimetric Assay

This protocol is based on the cleavage of a p-nitroaniline (pNA) labeled substrate.[1][21]

  • Cell Lysis: Induce apoptosis in cells by treating with the test compounds for a specified time. Lyse the cells using the provided lysis buffer.[15][22]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Reaction Setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing DTT) to 50 µL of cell lysate (containing 50-200 µg of protein).[21]

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[21]

  • Absorbance Measurement: Read the absorbance at 405 nm.[22]

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

In Vitro VEGFR-2 Kinase Assay

This protocol utilizes a luminescence-based method to measure kinase activity.[16][23][24]

  • Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr 4:1)).[23]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate. Add the diluted test compounds or controls.

  • Enzyme Addition: Initiate the reaction by adding diluted recombinant human VEGFR-2 enzyme to the appropriate wells.[23]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[23]

  • Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. Incubate at room temperature for 10-15 minutes to stabilize the signal.[16][24]

  • Signal Reading: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Visualizing Workflows and Pathways

Proposed Experimental Workflow

The following diagram outlines the logical progression of experiments for the comparative analysis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Comparison start Compound Acquisition 2-(3,5-dinitro-2-thienyl)-cyclohexanone & Comparators cytotoxicity Cytotoxicity Screening (MTT Assay) Multiple Cancer Cell Lines start->cytotoxicity antioxidant Antioxidant Screening (DPPH Assay) start->antioxidant apoptosis Apoptosis Assay (Caspase-3 Activity) cytotoxicity->apoptosis If cytotoxic kinase Kinase Inhibition Assay (VEGFR-2) cytotoxicity->kinase If cytotoxic analysis Comparative Data Analysis (IC50 Values, etc.) antioxidant->analysis apoptosis->analysis kinase->analysis conclusion Conclusion on Relative Performance analysis->conclusion

Caption: Experimental workflow for the comparative analysis.

Hypothetical Signaling Pathway of Action

Dinitroaromatic compounds can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis. The diagram below illustrates a potential signaling cascade.

G compound 2-(3,5-dinitro-2-thienyl)- cyclohexanone ros Increased ROS Production compound->ros mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical ROS-induced apoptotic pathway.

References

Benchmarking CAS 31554-45-7: A Comparative Guide for p53 Reactivation in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p53 reactivating agent CAS 31554-45-7, also known as NSC 245214, with other alternatives in the field. This document summarizes available data, details experimental protocols, and visualizes key biological pathways to inform strategic research decisions.

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In a large percentage of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein and uncontrolled cell growth. The reactivation of mutant p53 is a promising therapeutic strategy. This compound is a dinitrothiophene derivative that has been identified as a p53 reactivator, selectively inhibiting the growth of human tumor cell lines expressing mutant p53.

Performance Comparison of p53 Reactivators

While direct comparative studies including this compound are limited in publicly available literature, the following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for other notable p53 reactivating compounds across various cancer cell lines. This data serves as a benchmark for the expected potency of compounds in this class.

CompoundCancer Cell Linep53 StatusIC50 (µM)Reference
APR-246 (PRIMA-1Met) A2780-CP20 (Ovarian)Mutant11[1]
OVCAR-3 (Ovarian)Mutant~25[1]
COTI-2 MDA-MB-468 (Breast)Mutant0.04[2]
HCC1937 (Breast)Mutant0.06[2]
NSC319726 TOV112D (Ovarian)R175H~2[3]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and duration of treatment. The data presented here is for comparative purposes only. No publicly available IC50 data for this compound was found at the time of this publication.

Experimental Protocols

To facilitate the evaluation of this compound and its comparison with other p53 reactivators, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound.

1. Cell Seeding:

  • Culture human cancer cell lines with known p53 mutations (e.g., A549, lung carcinoma) in appropriate media.
  • Seed 4.0 x 10³ cells per well in a 96-well plate and incubate overnight.[4]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to create a range of concentrations.
  • Treat the cells with the different concentrations of the compound and incubate for 48 hours.[4]

3. MTT Reagent Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.

4. Absorbance Measurement:

  • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

p53 Conformational Analysis by Immunoprecipitation

This protocol determines if a compound can restore the wild-type conformation of mutant p53.

1. Cell Lysis:

  • Treat cancer cells expressing mutant p53 with this compound.
  • Lyse the cells in a non-denaturing lysis buffer.

2. Immunoprecipitation:

  • Incubate the cell lysates with antibodies specific for either the mutant (PAb240) or wild-type (PAb1620) conformation of p53.[2][5]
  • Add protein A/G-agarose beads to pull down the antibody-p53 complexes.

3. Western Blotting:

  • Elute the immunoprecipitated proteins from the beads.
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody that recognizes total p53.
  • Use a suitable secondary antibody and a chemiluminescent substrate for detection. An increase in the signal from the PAb1620 immunoprecipitation suggests a conformational shift to the wild-type state.

Analysis of p21 Expression by Western Blot

This protocol assesses the functional reactivation of p53 by measuring the expression of its downstream target, p21.

1. Protein Extraction:

  • Treat cells with this compound for a specified time.
  • Lyse the cells and quantify the protein concentration.

2. Electrophoresis and Transfer:

  • Run the protein lysates on a 12-15% SDS-PAGE gel.[1]
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane and incubate with a primary antibody against p21.
  • Incubate with an appropriate HRP-conjugated secondary antibody.
  • Visualize the bands using a chemiluminescence detection system. An upregulation of p21 expression indicates functional p53 reactivation.

Visualizing the p53 Reactivation Pathway

The following diagrams illustrate the general mechanism of p53 reactivation and the experimental workflow for its assessment.

p53_reactivation_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Pathway DNA_Damage DNA Damage Mutant_p53 Mutant p53 (Inactive) WT_p53 Wild-Type p53 (Active) Mutant_p53->WT_p53 NSC_245214 This compound NSC_245214->Mutant_p53 Binds & restores WT conformation p21 p21 Expression WT_p53->p21 Apoptosis Apoptosis WT_p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest experimental_workflow Cell_Culture 1. Culture Mutant p53 Cancer Cell Line Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Conformation_Analysis 5. p53 Conformation Analysis (Immunoprecipitation) Treatment->Conformation_Analysis Downstream_Analysis 6. Downstream Target Analysis (p21 Western Blot) Treatment->Downstream_Analysis IC50_Determination 4. Determine IC50 Viability_Assay->IC50_Determination

References

Investigating NSC 245214: A Search for a Definitive Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's molecular target is a critical step in the journey from discovery to clinical application. This guide addresses the current publicly available information regarding the target of NSC 245214, a compound of interest within the research community.

Initial investigations into the scientific literature and publicly accessible databases reveal a notable lack of a specifically identified and validated molecular target for this compound. While the National Cancer Institute (NCI) has made extensive data from its screening programs available, detailed mechanistic studies and target identification for this particular compound are not readily found in published research.

The Challenge of Undefined Targets

The absence of a confirmed target for this compound presents a significant hurdle for researchers. Without a known binding partner or a well-defined mechanism of action, efforts to optimize the compound's structure, predict its efficacy, or anticipate potential off-target effects are severely hampered. This situation is not uncommon for compounds emerging from large-scale screening initiatives, where initial phenotypic effects, such as cancer cell growth inhibition, are observed without an immediate understanding of the underlying molecular interactions.

General Approaches to Target Validation

In the absence of a known target for a compound like this compound, researchers typically employ a range of experimental strategies to elucidate its mechanism of action. These methodologies are crucial for building a comprehensive picture of how a compound exerts its biological effects.

Workflow for Target Identification and Validation

cluster_id Identification Methods cluster_val Validation Methods phenotypic_screening Phenotypic Screening (e.g., NCI-60 screen) hit_compound Hit Compound (this compound) phenotypic_screening->hit_compound target_id Target Identification hit_compound->target_id affinity_chromatography Affinity Chromatography-Mass Spectrometry target_id->affinity_chromatography yeast_three_hybrid Yeast Three-Hybrid target_id->yeast_three_hybrid phage_display Phage Display target_id->phage_display computational Computational Approaches (e.g., molecular docking) target_id->computational target_validation Target Validation lead_optimization Lead Optimization target_validation->lead_optimization binding_assays Binding Assays (e.g., SPR, ITC) target_validation->binding_assays enzymatic_assays Enzymatic/Functional Assays target_validation->enzymatic_assays cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) target_validation->cellular_thermal_shift genetic_manipulation Genetic Manipulation (e.g., CRISPR/Cas9, siRNA) target_validation->genetic_manipulation affinity_chromatography->target_validation yeast_three_hybrid->target_validation phage_display->target_validation computational->target_validation

Caption: A generalized workflow for identifying and validating the molecular target of a hit compound from a phenotypic screen.

Experimental Protocols for Target Identification

Should a researcher endeavor to identify the target of this compound, the following are examples of detailed experimental protocols that could be employed.

1. Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate binding partners of this compound from a cellular lysate.

  • Methodology:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization.

    • Covalently couple the derivatized this compound to a solid support (e.g., agarose (B213101) beads).

    • Prepare a native protein lysate from a responsive cancer cell line.

    • Incubate the lysate with the this compound-coupled beads to allow for binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify proteins that are stabilized by this compound binding in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

    • Lyse the cells and separate the soluble fraction from the aggregated protein fraction by centrifugation.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting for candidate targets or by quantitative mass spectrometry for a proteome-wide analysis.

    • A target protein will exhibit increased thermal stability (remain in the soluble fraction at higher temperatures) in the presence of this compound.

Comparative Analysis with Alternative Compounds

Without a known target for this compound, a direct comparison of its performance against alternatives targeting the same pathway is not feasible. In such cases, a comparison would be limited to the phenotypic effects observed in screening assays. For instance, if this compound shows a particular pattern of activity against the NCI-60 panel of cancer cell lines, it could be compared to other compounds with similar activity profiles. This type of analysis, however, only provides clues and does not constitute target validation.

Table 1: Hypothetical Comparison of Compounds Based on NCI-60 Data

CompoundMean GI50 (µM)Selectivity IndexPutative Target/Mechanism
This compound Data Not Available Data Not Available Unknown
Compound X1.22.5Topoisomerase II Inhibitor
Compound Y0.51.8Microtubule Stabilizer
Compound Z5.83.1Kinase Inhibitor

Note: This table is for illustrative purposes only, as specific data for this compound is not publicly available.

Conclusion

The molecular target of this compound remains to be elucidated. The information presented in this guide highlights the current knowledge gap and outlines the established experimental pathways that researchers can undertake to identify and validate the target of this and other compounds emerging from phenotypic screens. The successful identification of the molecular target of this compound will be a crucial step in realizing its potential therapeutic value. Until such data becomes available, its use in targeted research will be limited.

Safety Operating Guide

Standard Operating Procedure for the Disposal of NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Given the unknown hazard profile of NSC 245214, it must be handled as a hazardous and potentially cytotoxic substance.[4][5] All personnel handling the compound must be trained in chemical waste management and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][6][7] All handling of the pure compound and preparation of solutions should occur within a certified chemical fume hood.

Waste Segregation and Containerization

Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.[8][9][10][11] Use dedicated, clearly labeled containers for each waste stream generated during research with this compound. Never mix incompatible waste types.[9][12]

Table 1: Waste Stream Management for this compound

Waste TypeDescriptionRecommended ContainerDisposal Protocol
Solid Waste Unused or expired pure this compound powder, contaminated PPE (gloves, wipes), and absorbent materials.[5]Lined, puncture-resistant container with a secure lid, labeled "Hazardous Cytotoxic Waste."[4][5]Collect in the designated container. Do not mix with general lab trash. Arrange for pickup through your institution's EHS office.
Aqueous Liquid Waste Solutions of this compound in water, buffers, or cell culture media.[5]Leak-proof, chemically compatible (e.g., HDPE or glass) bottle with a screw cap.[5][9]Collect all aqueous waste containing the compound. Do not dispose of down the sink.[6][13] Label clearly and store in a designated Satellite Accumulation Area (SAA).[14][15]
Organic Liquid Waste Solutions of this compound in flammable or chlorinated solvents.Leak-proof, solvent-resistant bottle with a screw cap.Segregate from aqueous and other incompatible waste streams.[5][8] Store in a flammable storage cabinet if applicable and within an SAA.
Contaminated Sharps Needles, syringes, glass pipettes, or broken glassware contaminated with this compound.[4][5]Puncture-resistant, rigid sharps container clearly labeled "Hazardous Cytotoxic Sharps Waste."[4][5][16]Place sharps directly into the container immediately after use. Do not recap needles. Seal the container when it is 3/4 full and arrange for EHS pickup.
Empty Containers The original vial or any container that held pure this compound.The original container itself.If the container held an acutely hazardous substance, it must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[17] The defaced, rinsed container may then be disposed of as solid waste. Consult EHS for specific guidance.

Labeling and Storage Protocols

Accurate labeling is a regulatory requirement and essential for safety. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste" [15]

  • The full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their concentrations.[1]

  • The primary hazards (e.g., "Cytotoxic," "Toxic").

  • The accumulation start date (the date the first drop of waste was added).[10]

  • The Principal Investigator's name and lab location.[1]

Store all waste containers in a designated and properly registered Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][14][15] Ensure all container lids are securely fastened except when adding waste.[8][13]

Disposal Procedures

The final disposal of this compound and its associated waste must be managed through your institution's EHS department.[1][2] The standard procedure for cytotoxic or novel research compounds is high-temperature incineration by a licensed hazardous waste contractor.[2][3][11][16]

Experimental Protocol: Decontamination of Work Surfaces

  • Preparation: Prepare a deactivating solution appropriate for the chemical class of this compound. If its reactivity is unknown, use a general-purpose cleaning procedure. A common approach involves an initial cleaning with a detergent solution followed by a solvent rinse (e.g., 70% ethanol), and finally water.

  • Application: Liberally apply the detergent solution to the contaminated surface and wipe with absorbent pads.

  • Collection: All cleaning materials (wipes, pads) must be disposed of as solid cytotoxic waste.

  • Rinsing: Wipe the area with a solvent-dampened cloth, followed by a water-dampened cloth. Dispose of all cloths as solid waste.

  • Drying: Allow the surface to air dry completely within the fume hood.

Mandatory Visualizations

DisposalWorkflow start_node Start: Generate This compound Waste decision_solid Is the waste solid (e.g., PPE, powder)? start_node->decision_solid decision_liquid Is the waste liquid? decision_solid->decision_liquid No proc_solid Place in Labeled Solid Cytotoxic Waste Container decision_solid->proc_solid Yes decision_sharp Is the waste a contaminated sharp? decision_liquid->decision_sharp No decision_aqueous Is the liquid aqueous-based? decision_liquid->decision_aqueous Yes proc_sharp Place in Labeled Cytotoxic Sharps Container decision_sharp->proc_sharp Yes proc_store Store Securely in Satellite Accumulation Area (SAA) decision_sharp->proc_store No proc_aqueous Collect in Labeled Aqueous Waste Bottle decision_aqueous->proc_aqueous Yes proc_organic Collect in Labeled Organic Waste Bottle decision_aqueous->proc_organic No (Organic Solvent) proc_solid->proc_store proc_sharp->proc_store proc_aqueous->proc_store proc_organic->proc_store end_node Contact EHS for Hazardous Waste Pickup (for Incineration) proc_store->end_node

Caption: Disposal decision workflow for waste generated from this compound.

References

Essential Safety and Logistical Information for Handling NSC 245214

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are essential to minimize exposure when handling NSC 245214. The following table summarizes the recommended safety measures.

Control TypeRecommendation
Engineering Controls
VentilationWork in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.
Respiratory ProtectionFor operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to maintain the integrity of the compound and the safety of laboratory personnel.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Handling:
  • Work Area: Designate a specific area for handling this compound.

  • Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

  • Spills: In case of a spill, wear appropriate PPE, contain the spill using an inert absorbent material, and collect it in a sealed container for disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Route: Do not dispose of down the drain or in regular trash. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures for dinitroaromatic compounds.

Experimental Workflow

The following diagram illustrates a standard workflow for handling chemical compounds like this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_preparation Experiment Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store in Designated Area Inspect->Store Retrieve Retrieve from Storage Store->Retrieve Weigh Weigh Compound in Fume Hood Retrieve->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect Collect Waste Experiment->Collect Label Label Waste Container Collect->Label Dispose Dispose via EHS Label->Dispose

Standard Laboratory Workflow for Chemical Handling.

Potential Signaling Pathways

While the specific mechanism of action and signaling pathways for this compound have not been elucidated in publicly available literature, nitro-containing compounds are known to have diverse biological activities. The following diagram represents a hypothetical signaling pathway that could be investigated based on the activities of other nitroaromatic compounds.

G This compound This compound Cellular Target Cellular Target This compound->Cellular Target Downstream Kinase 1 Downstream Kinase 1 Cellular Target->Downstream Kinase 1 Activation Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Phosphorylation Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response

Hypothetical Signaling Pathway for this compound.

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the chemical properties of related compounds. It is not a substitute for a formal risk assessment. Researchers should always consult with their institution's environmental health and safety (EHS) department and refer to relevant safety literature before handling any new chemical compound.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。